5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(5(9)10)7-6-3/h1,8H,2H2,(H,6,7)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEYZZIQFMYAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659144 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949034-44-0, 1401555-38-1 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Introduction
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. Its bifunctional nature, featuring both a carboxylic acid and a hydroxymethyl group on the pyrazole scaffold, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities. This guide provides an in-depth, scientifically-grounded overview of a plausible and efficient synthetic route to this important molecule, designed for researchers, chemists, and professionals in the field of drug development.
The presented synthesis is a multi-step process designed for regioselectivity and overall efficiency, commencing from readily available starting materials. Each step is detailed with a thorough explanation of the underlying chemical principles, reaction conditions, and characterization of the intermediates.
Overall Synthetic Strategy
The synthesis of this compound can be strategically approached in a four-step sequence, starting from the commercially available 3,5-dimethyl-1H-pyrazole. This strategy focuses on the initial formation of a symmetrically substituted pyrazole core, followed by sequential, regioselective modifications of the functional groups to achieve the desired product.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols
Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
The initial step involves the vigorous oxidation of the two methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids. Potassium permanganate is an effective oxidizing agent for this transformation.
Caption: Oxidation of 3,5-dimethyl-1H-pyrazole.
Protocol:
-
In a large three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq.) in water.
-
Heat the solution to 70-80°C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 4.0-5.0 eq.) in water via the addition funnel, maintaining the reaction temperature below 90°C. The addition is exothermic.
-
After the addition is complete, continue stirring at 90°C until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings, and acidify to pH 2 with concentrated hydrochloric acid (HCl).
-
Cool the acidified solution in an ice bath to precipitate the product.
-
Collect the white precipitate of 1H-pyrazole-3,5-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.
Causality and Trustworthiness: The use of a strong oxidizing agent like KMnO₄ is crucial for the complete conversion of the methyl groups to carboxylic acids. The reaction is performed in water for safety and to facilitate the dissolution of the permanganate salt. The final acidic workup is necessary to protonate the carboxylate salts and precipitate the dicarboxylic acid product.[1]
Characterization Data for 1H-Pyrazole-3,5-dicarboxylic acid:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 289-291 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 7.16 (s, 1H), 13.5 (br s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 112.5, 145.0, 162.8 |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1720 (C=O) |
Step 2: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
The dicarboxylic acid is then converted to its corresponding diethyl ester via Fischer esterification. This step improves the solubility of the molecule in organic solvents and sets the stage for the selective reduction.
Caption: Esterification of 1H-pyrazole-3,5-dicarboxylic acid.
Protocol:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq.) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure diethyl 1H-pyrazole-3,5-dicarboxylate.
Causality and Trustworthiness: The use of an excess of ethanol and a strong acid catalyst drives the equilibrium of the Fischer esterification towards the product side. The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid.
Characterization Data for Diethyl 1H-pyrazole-3,5-dicarboxylate: [2]
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃) | δ 1.42 (t, 6H), 4.45 (q, 4H), 7.25 (s, 1H), 9.5 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ 14.2, 62.0, 112.0, 144.5, 161.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1725 (C=O, ester) |
Step 3: Selective Mono-reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate
This is a critical chemoselective step. The goal is to reduce one of the two ester groups to a primary alcohol while leaving the other intact. This can be achieved by using a mild reducing agent or by carefully controlling the stoichiometry of a stronger reducing agent at low temperatures.[3][4]
Caption: Selective mono-reduction of the diester.
Protocol:
-
Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in a suitable solvent such as ethanol or a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the starting material is consumed and the mono-reduced product is the major component, carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.
Causality and Trustworthiness: The regioselectivity of this reduction is attributed to the potential difference in the electronic environment of the two ester groups, which can be influenced by the tautomeric forms of the pyrazole ring in solution. The use of a milder reducing agent like NaBH₄, as opposed to LiAlH₄, and controlled stoichiometry are key to preventing over-reduction to the diol.[5]
Expected Characterization Data for Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate:
| Property | Value |
|---|---|
| Appearance | White solid |
| ¹H NMR (CDCl₃) | δ 1.40 (t, 3H), 4.40 (q, 2H), 4.75 (s, 2H), 6.80 (s, 1H) |
| IR (KBr, cm⁻¹) | 3400 (br, O-H), 3200 (N-H), 1715 (C=O, ester) |
Step 4: Hydrolysis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
The final step is the saponification of the remaining ester group to the carboxylic acid using a base, followed by acidification.
Caption: Hydrolysis to the final product.
Protocol:
-
Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.1-1.5 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Causality and Trustworthiness: Basic hydrolysis (saponification) is a standard and reliable method for converting esters to carboxylic acids. The final acidification step is essential to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Expected Characterization Data for this compound:
| Property | Value |
|---|---|
| Appearance | White or off-white solid |
| ¹H NMR (DMSO-d₆) | δ 4.55 (s, 2H), 5.40 (t, 1H, OH), 6.65 (s, 1H), 12.8 (br s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 55.0, 108.0, 142.0, 150.0, 163.0 |
| IR (KBr, cm⁻¹) | 3500-2500 (br, O-H), 3200 (N-H), 1700 (C=O) |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. By starting with the symmetrical 3,5-dimethyl-1H-pyrazole and proceeding through a series of well-established transformations, this route offers a high degree of control over the final product's regiochemistry. The key to this synthesis is the selective mono-reduction of the intermediate diester, a step that requires careful control of reaction conditions. The protocols provided are based on established chemical principles and analogous transformations found in the literature, offering a reliable foundation for researchers in their synthetic endeavors.
References
- 1. tdcommons.org [tdcommons.org]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical framework for the crystal structure analysis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this document leverages crystallographic data from analogous pyrazole carboxylic acid derivatives to present a predictive analysis and a complete, field-proven workflow for its characterization. We will explore the probable synthetic routes, detailed protocols for single-crystal and powder X-ray diffraction, complementary spectroscopic and thermal analysis techniques, and a predictive model of the intermolecular interactions that likely govern its crystal packing. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all protocols in authoritative standards.
Introduction: The Significance of Solid-State Characterization
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in drug design due to its diverse biological activities. The presence of three key functional groups—a carboxylic acid, a hydroxymethyl group, and the pyrazole ring's N-H protons—creates a high potential for complex hydrogen bonding networks. These non-covalent interactions are the primary drivers of the three-dimensional architecture of the crystal lattice. Understanding this architecture is paramount, as it dictates material properties crucial for drug development, such as:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.
-
Solubility and Dissolution Rate: Directly impacting the bioavailability of an API.
-
Stability: Affecting shelf-life and degradation pathways.
-
Hygroscopicity: The tendency to absorb moisture from the air.
This guide will provide the necessary protocols and theoretical insights to fully characterize the solid-state structure of this compound, from synthesis to final structural validation.
Synthesis and Crystallization
A plausible synthetic route to this compound can be adapted from established methods for pyrazole synthesis.[1][2][3] The quality of the resulting crystal is highly dependent on the purity of the synthesized material.
Proposed Synthesis
A common approach involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. For the target molecule, a potential precursor would be an ester of 4-hydroxy-2-oxobut-3-enoic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of ethyl 4-hydroxy-2-oxobut-3-enoate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.
-
Hydrolysis: Dissolve the resulting crude ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Stir at 60°C for 2 hours.
-
Acidification: Cool the solution in an ice bath and acidify to pH ~3 with 2M hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity suitable for single-crystal growth.
Single Crystal Growth
The growth of a high-quality single crystal is the most critical and often most challenging step in a crystal structure analysis.
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at an elevated temperature.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of microcrystals.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.
Primary Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
SC-XRD Experimental Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection. This step yields a file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[5] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structure is validated using software like PLATON and checked for consistency using the IUCr's checkCIF service. The final data is reported in a Crystallographic Information File (CIF).
Predictive Crystal Structure of this compound
Based on the known crystal structures of pyrazole carboxylic acids, we can predict the likely intermolecular interactions that stabilize the crystal lattice of the title compound.[4][6][7][8][9]
Predicted Hydrogen Bonding Motifs
The molecule has multiple hydrogen bond donors (N-H of the pyrazole, O-H of the carboxylic acid, O-H of the hydroxymethyl group) and acceptors (N in the pyrazole, O atoms of the carbonyl and hydroxyl groups). This functionality suggests a robust and complex hydrogen-bonding network.
-
Carboxylic Acid Dimer: The most common motif for carboxylic acids is the formation of a centrosymmetric R²₂(8) dimer via strong O-H···O hydrogen bonds.[10][11][12]
-
Pyrazole Catemer/Dimer: The pyrazole N-H group can form N-H···N hydrogen bonds, leading to chains (catemers) or discrete dimers.[7][13]
-
Hydroxymethyl Group Interactions: The hydroxymethyl group can act as both a donor and an acceptor, likely forming O-H···O hydrogen bonds with the carboxylic acid or another hydroxymethyl group, further linking the primary motifs.
Caption: Predicted primary hydrogen bonding motifs.
Predicted Crystallographic Data
By analogy with similar small, hydrogen-bonded heterocyclic molecules, we can anticipate the following crystallographic parameters.
| Parameter | Predicted Value/Type | Rationale/Reference |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules.[5] |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups that accommodate hydrogen-bonded dimers.[5] |
| Molecules per Unit Cell (Z) | 2 or 4 | Consistent with common space groups. |
| Hydrogen Bonds | O-H···O, N-H···N, O-H···O | Based on functional groups and known pyrazole carboxylic acid structures.[4][6][11] |
Complementary Analytical Techniques
While SC-XRD provides the definitive structure, a comprehensive analysis requires corroboration from other techniques.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline sample. It is crucial for confirming the phase purity of the bulk material and for comparing it to the simulated powder pattern generated from the single-crystal data.
Experimental Protocol: PXRD
-
Sample Preparation: Gently grind a small amount of the bulk synthesized material into a fine powder.
-
Data Collection: Mount the powder on a sample holder and place it in a powder diffractometer. Collect data over a 2θ range (e.g., 5° to 50°) using Cu Kα radiation.
-
Analysis: Compare the experimental PXRD pattern with the one simulated from the SC-XRD data. A match confirms that the single crystal is representative of the bulk sample.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic vibrational bands.
-
O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹ due to hydrogen bonding.
-
N-H stretch (pyrazole): A moderate band around 3100-3200 cm⁻¹.[14]
-
C=O stretch (carbonyl): A strong band around 1700-1725 cm⁻¹.[5]
-
O-H stretch (alcohol): A band around 3300-3400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the synthesized molecule in solution.
-
¹H NMR: Expect signals for the pyrazole C-H proton, the CH₂ protons of the hydroxymethyl group, and exchangeable protons for the N-H and O-H groups.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the carbons of the pyrazole ring, and the hydroxymethyl carbon.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, and detect phase transitions or decomposition events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[15]
Conclusion
The comprehensive analysis of a new chemical entity's crystal structure is a cornerstone of modern drug development and materials science. This guide has provided a robust, self-validating framework for the complete solid-state characterization of this compound. By combining predictive analysis based on known structures with detailed, authoritative protocols for synthesis, crystallization, single-crystal and powder X-ray diffraction, spectroscopy, and thermal analysis, researchers can systematically elucidate the compound's three-dimensional architecture. Understanding the intricate network of hydrogen bonds and the resulting crystal packing is essential for controlling the material properties that ultimately determine the performance and viability of a pharmaceutical product.
References
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. mdpi.com [mdpi.com]
- 6. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
- 7. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate | Semantic Scholar [semanticscholar.org]
- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Multifaceted Therapeutic Potential of Pyrazole-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Relevance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous clinically successful drugs.[1][2][3] Among the diverse array of pyrazole-containing compounds, derivatives of pyrazole-3-carboxylic acid have emerged as a particularly promising class, exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged scaffold to facilitate the discovery of novel therapeutics.
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of multidrug-resistant microbial strains necessitates the urgent development of novel antimicrobial agents. Pyrazole-3-carboxylic acid derivatives have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[1][4][5][6]
Antibacterial Activity
Derivatives of pyrazole-3-carboxylic acid have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria.[6] For instance, certain novel pyrazole-3-carboxylic acid derivatives have exhibited remarkable activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[7][8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship Insights:
The antibacterial potency of these derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. For example, the incorporation of specific amide or ester functionalities can enhance activity.[7] Furthermore, the presence of electron-withdrawing groups on aromatic rings appended to the pyrazole core has been shown to be crucial for potent antibacterial effects in some series.[5]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This standard method is employed to quantify the in vitro antibacterial activity of pyrazole-3-carboxylic acid derivatives.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antibacterial Activity Screening
Caption: Workflow for the screening and optimization of antibacterial pyrazole-3-carboxylic acid derivatives.
Antifungal Activity
Several studies have highlighted the antifungal potential of pyrazole-3-carboxylic acid derivatives, particularly against Candida species.[1][5] The electronic and geometric characteristics of the substituents on the pyrazole ring play a crucial role in determining the antifungal efficacy. For instance, the position of electronegative atoms like fluorine and oxygen, and the associated charges on these atoms, are critical in modulating the activity against Candida albicans.[5]
Anti-Inflammatory Activity: Targeting the Inflammatory Cascade
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[4] Pyrazole-3-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[7][8]
Mechanism of Action: COX Inhibition
A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[9][10] Some novel pyrazole-3-carboxylic acid derivatives exhibit potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathway of COX-Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole-3-carboxylic acid derivatives.
Anticancer Activity: A Promising Frontier in Oncology
The development of novel anticancer agents is a critical area of research. Pyrazole-3-carboxylic acid derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[12][13][14][15][16]
Diverse Mechanisms of Action
The anticancer effects of these derivatives are often multifaceted and can involve:
-
Induction of Apoptosis: Many pyrazole derivatives induce programmed cell death in cancer cells through the activation of caspase-dependent pathways.[16]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[15]
-
Inhibition of Tyrosine Kinases: Some derivatives have been shown to inhibit key signaling proteins like EGFR and HER-2, which are often overexpressed in cancer.[15]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[12][14]
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-3-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated.
Table 1: Anticancer Activity of Selected Pyrazole-3-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound X | MCF-7 (Breast) | 1.1 | [15] |
| Compound Y | HCT-116 (Colon) | 1.6 | [15] |
| Compound Z | A549 (Lung) | 26 | [15] |
| Derivative A | HL-60 (Leukemia) | 25.2 | [15] |
Antiviral Activity: Combating Viral Threats
Recent research has highlighted the potential of pyrazole-3-carboxylic acid derivatives as antiviral agents. A notable example is their activity against the Dengue virus (DENV).[17][18]
Mechanism of Action: DENV Protease Inhibition
Certain pyrazole-3-carboxylic acid derivatives have been identified as potent inhibitors of the DENV NS2B-NS3 protease, an enzyme essential for viral replication.[17][18] By inhibiting this protease, these compounds can effectively block the viral life cycle.
Key Findings:
-
Discovery of novel DENV NS2B-NS3 protease inhibitors through the omission of a phenylglycine scaffold from previous lead structures.[17][18]
-
Establishment of a robust, regioselective synthetic route for these derivatives.[17][18]
-
Identification of inhibitors with promising activity in both biochemical and cell-based reporter gene assays, with EC50 values in the low micromolar range.[17][18]
-
These compounds exhibit negligible cytotoxicity and good selectivity over other proteases like thrombin and trypsin.[17][18]
Conclusion and Future Directions
Pyrazole-3-carboxylic acid derivatives represent a highly versatile and privileged scaffold in drug discovery. Their demonstrated efficacy across a wide range of therapeutic areas, including infectious diseases, inflammation, and oncology, underscores their immense potential. Future research in this field should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to enable rational drug design.
-
Lead Optimization: Synthesizing and evaluating new analogues with improved potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety Studies: Progressing promising lead compounds into preclinical and clinical development to assess their therapeutic potential in relevant disease models.
The continued exploration of the chemical space around the pyrazole-3-carboxylic acid core is poised to yield a new generation of innovative and effective medicines to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meddocsonline.org [meddocsonline.org]
- 7. mc.minia.edu.eg [mc.minia.edu.eg]
- 8. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Characterization for Researchers and Drug Development Professionals
Introduction
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active molecules, recognized for its ability to participate in hydrogen bonding and other molecular interactions, thus influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of both a carboxylic acid and a hydroxymethyl group provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures and the fine-tuning of physicochemical properties. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Tautomerism
This compound can exist in different tautomeric forms. The tautomer 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid is also a valid representation and may be the form available from some commercial suppliers. It is crucial for researchers to be aware of this tautomerism as it can influence the compound's reactivity and spectral properties.
Caption: Tautomeric forms of the title compound.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the literature. Therefore, the following table includes data for the closely related tautomer, 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid, where available, and predicted values based on computational models.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| Tautomer IUPAC Name | 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid | |
| CAS Number | 1401555-38-1 (for tautomer) | |
| Molecular Formula | C₅H₆N₂O₃ | - |
| Molecular Weight | 142.11 g/mol | |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not available. The related 5-methyl-1H-pyrazole-3-carboxylic acid melts at 210-211°C. | [1] |
| Boiling Point | Decomposes before boiling (predicted) | Typical for such structures |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | General characteristic of pyrazole carboxylic acids. |
| pKa | Carboxylic acid: ~3.5-4.5; Pyrazole N-H: ~10-11 (predicted). For 5-aryl-1H-pyrazole-3-carboxylic acids, the predicted pKa of the carboxyl group is in the range of 3.6-4.0. | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three key functional groups: the pyrazole ring, the carboxylic acid, and the hydroxymethyl group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid group can deactivate the ring towards such reactions. The nitrogen atoms of the pyrazole ring are basic and can be alkylated or acylated.[3]
-
Carboxylic Acid Group: This group is acidic and will readily undergo reactions typical of carboxylic acids, such as esterification, amide bond formation, and reduction. The formation of esters and amides is a common strategy for creating derivatives with modified biological activities and pharmacokinetic properties.[4]
-
Hydroxymethyl Group: The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions.
Caption: Key reaction pathways for the title compound.
Synthesis
A common and practical route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate. The ester can be synthesized through a cyclization reaction.
Protocol: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
This protocol is adapted from general procedures for the synthesis of pyrazole esters.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate and a suitable three-carbon building block with a terminal alkyne and a protected hydroxymethyl group in absolute ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide in ethanol dropwise at 0 °C.
-
Hydrazine Addition: After stirring for a specified time, add hydrazine hydrate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Hydrolysis to this compound[6]
-
Reaction Setup: Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Base Addition: Add an excess of an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General synthesis workflow.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following key signals:
-
Pyrazole C4-H: A singlet at approximately 6.5-7.0 ppm. For 5-methyl-1H-pyrazole-3-carboxylic acid in D₂O, this signal appears at 6.42 ppm.[1]
-
Hydroxymethyl CH₂: A singlet at around 4.5-5.0 ppm.
-
Hydroxymethyl OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Carboxylic Acid OH: A very broad singlet at a downfield chemical shift, typically >10 ppm.
-
Pyrazole N-H: A broad singlet, often in the range of 12-14 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework:
-
Carboxylic Acid C=O: In the range of 160-175 ppm.
-
Pyrazole C3 and C5: In the aromatic region, typically between 130-150 ppm.
-
Pyrazole C4: In the aromatic region, typically between 100-110 ppm.
-
Hydroxymethyl CH₂: In the range of 55-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
O-H stretch (Alcohol): A broad band around 3200-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[5]
-
C=N and C=C stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[5]
-
C-O stretch (Alcohol): A band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 142. Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from related pyrazole carboxylic acids suggest that it should be handled with care.[7][8][9]
-
General Hazards: May cause skin, eye, and respiratory tract irritation.
-
Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its bifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. This guide has provided a comprehensive overview of its properties, synthesis, and characterization based on available data and established chemical principles. As research in this area continues, a more complete experimental dataset for this compound will undoubtedly emerge, further solidifying its role as a key intermediate in medicinal chemistry.
References
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
Tautomeric Forms of Hydroxypyrazole Carboxylates: An In-depth Technical Guide
Introduction: The Dynamic Nature of Hydroxypyrazole Carboxylates
Hydroxypyrazole carboxylates are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their utility as versatile scaffolds in drug design is well-documented, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3][4]. A key feature that underpins the chemical behavior and biological activity of these molecules is their ability to exist in multiple, interconverting structural isomers known as tautomers.[5][6] This phenomenon, known as tautomerism, involves the migration of a proton, typically between a heteroatom and a carbon atom, leading to a dynamic equilibrium between different forms.[7] For researchers and drug development professionals, a thorough understanding of the tautomeric preferences of hydroxypyrazole carboxylates is not merely an academic exercise; it is a critical factor that influences molecular recognition, binding affinity to biological targets, and pharmacokinetic properties. This guide provides a comprehensive exploration of the tautomeric forms of hydroxypyrazole carboxylates, delving into their synthesis, characterization, and the subtle interplay of factors that govern their equilibrium.
The Protagonists: A Look at the Tautomeric Forms
Hydroxypyrazole carboxylates can exist in several tautomeric forms, with the equilibrium between them being influenced by a variety of factors. The most common tautomers are the hydroxyl (OH), the amino (NH), and the methylene (CH) or keto forms.[8] The relative stability of these forms is dictated by the substitution pattern on the pyrazole ring, the nature of the solvent, temperature, and pH.
-
The OH-form (Hydroxypyrazole): In this tautomer, the proton resides on the oxygen atom, resulting in a hydroxyl group attached to the pyrazole ring. This form often benefits from the aromaticity of the pyrazole ring.
-
The NH-form (Pyrazolone): Here, the proton is located on one of the nitrogen atoms of the pyrazole ring, leading to a keto-enol-like system often referred to as a pyrazolone.[5][7]
-
The CH-form (Pyrazolinone): This tautomer arises from the migration of a proton to a carbon atom of the pyrazole ring, disrupting the aromaticity and forming a pyrazolinone structure.
The interplay between these forms is a delicate balance of electronic and steric effects, as well as interactions with the surrounding environment.
Diagram: Tautomeric Equilibrium in Hydroxypyrazole Carboxylates
Caption: General representation of the main tautomeric forms of hydroxypyrazole carboxylates.
Synthesis of Hydroxypyrazole Carboxylates: Building the Core Scaffold
The synthesis of hydroxypyrazole carboxylates can be achieved through several routes, with the choice of method often depending on the desired substitution pattern. A common and versatile approach involves the condensation of a hydrazine derivative with a β-ketoester or a related three-carbon synthons.[9][10][11]
Protocol: Synthesis of Ethyl 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates
This protocol is adapted from a literature procedure for the synthesis of 5-hydroxypyrazoles.[9]
-
Step 1: Transamination. To a solution of diethyl [(dimethylamino)methylene]malonate in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired arylhydrazine.
-
Step 2: Acid Catalysis. Add a catalytic amount of a strong acid (e.g., hydrochloric acid) to the reaction mixture.
-
Step 3: Reflux. Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Step 4: Cyclization. After the initial reaction is complete, add a base (e.g., triethylamine) to the mixture to catalyze the cyclization of the intermediate hydrazone.
-
Step 5: Continued Reflux. Continue to reflux the mixture for an additional 4-6 hours.
-
Step 6: Workup and Purification. After cooling to room temperature, the product can be isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate.
The regioselectivity of the initial condensation reaction is a crucial factor, and the reaction conditions can be tuned to favor the formation of either the 3-hydroxy or 5-hydroxy regioisomer.[9]
Characterization of Tautomers: Deciphering the Dominant Form
Determining the predominant tautomeric form of a hydroxypyrazole carboxylate in a given state (solid or solution) is paramount for understanding its properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Equilibria
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[5][12][13][14] By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed insights into the structure and dynamics of the tautomeric forms present.
-
¹H NMR: The chemical shift of the proton involved in the tautomeric equilibrium (OH, NH, or CH) is a key indicator. For example, the OH proton in the hydroxypyrazole form typically appears as a broad singlet at a characteristic chemical shift, which can be influenced by hydrogen bonding.[14]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the tautomeric form. The carbon atom bearing the hydroxyl group in the OH-form will have a different chemical shift compared to the corresponding carbonyl carbon in the NH-form.[12]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are also highly informative. The nitrogen atom involved in the NH tautomer will exhibit a distinct chemical shift compared to the nitrogens in the aromatic OH-form.[5]
In cases of rapid interconversion between tautomers on the NMR timescale, time-averaged signals are observed.[5] Lowering the temperature can sometimes slow down the exchange rate sufficiently to allow for the observation of distinct signals for each tautomer.[15]
X-ray Crystallography: The Solid-State Picture
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[5][16][17] By precisely locating the positions of all atoms, including the hydrogen atoms, this technique can definitively distinguish between the OH, NH, and CH tautomers. X-ray crystallography has been instrumental in confirming the structures of various hydroxypyrazole derivatives and has revealed that the solid-state structure can differ from the dominant form in solution.[5]
Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[18][19][20] These methods can be used to:
-
Calculate the relative energies of the different tautomers in the gas phase and in solution (using implicit solvent models).[18][21]
-
Predict the tautomeric equilibrium constants.[18]
-
Investigate the transition states for proton transfer between tautomers.
-
Rationalize the influence of substituents and solvent on tautomeric stability.[12]
Computational studies have shown that the relative stabilities of hydroxypyrazole tautomers are often in good agreement with experimental observations.[8]
Factors Influencing Tautomeric Equilibrium: The Driving Forces
The position of the tautomeric equilibrium is a result of a complex interplay of various factors.
Substituent Effects: The Role of Electronics and Sterics
The nature and position of substituents on the pyrazole ring can have a profound impact on the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize different tautomeric forms through inductive and resonance effects.[12][20] For instance, an electron-donating group at a position that can conjugate with the pyrazole ring might favor a particular tautomer.[12]
Solvent Effects: The Influence of the Medium
The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in determining the dominant tautomer in solution.[5][6][19]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with both the OH and NH tautomers, potentially stabilizing both forms. The specific interactions will dictate the position of the equilibrium.
-
Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, which can favor tautomers with acidic protons.[5][21]
-
Nonpolar Solvents: In nonpolar solvents like chloroform or benzene, intramolecular hydrogen bonding or dimerization can become significant, influencing the tautomeric preference.[5]
Studies have shown that for some hydroxypyrazoles, the OH-form is favored in nonpolar solvents, while the NH-form becomes more prevalent in polar solvents.[6]
Table: Solvent Effects on Tautomeric Equilibrium
| Solvent | Polarity | Hydrogen Bonding | Predominant Tautomer (General Trend) |
| Chloroform | Low | Weak H-bond donor | Often favors OH-form or dimers[5] |
| DMSO | High | H-bond acceptor | Can favor NH-form or monomers[5][6] |
| Methanol | High | H-bond donor/acceptor | Equilibrium can be shifted towards the NH-form[6] |
Experimental Protocols: A Practical Guide
Protocol: NMR Titration for Studying Solvent Effects
-
Sample Preparation: Prepare a stock solution of the hydroxypyrazole carboxylate in a non-polar solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial solution.
-
Titration: Add small, precise aliquots of a polar, deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the polar solvent.
-
Data Analysis: Monitor the changes in the chemical shifts of the protons involved in the tautomeric equilibrium. The appearance of new signals or a shift in the position of existing signals can indicate a change in the tautomeric equilibrium.
-
Quantification: By integrating the signals corresponding to each tautomer, the equilibrium constant in different solvent mixtures can be determined.
Diagram: Experimental Workflow for Tautomer Analysis
Caption: A typical workflow for the synthesis and characterization of hydroxypyrazole carboxylate tautomers.
Applications in Drug Development: The Tautomer Matters
The specific tautomeric form of a drug molecule that interacts with its biological target can have a significant impact on its efficacy. The shape, hydrogen bonding pattern, and overall electronic distribution of a molecule change with its tautomeric state. Therefore, a comprehensive understanding of the tautomeric preferences of hydroxypyrazole carboxylate-based drug candidates is essential for:
-
Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activity and guiding the design of more potent analogs.[22]
-
Pharmacokinetic Profiling: Tautomerism can influence properties such as solubility, lipophilicity, and membrane permeability, which in turn affect the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Intellectual Property: The novelty and patentability of a new chemical entity can sometimes depend on the specific tautomeric form that is claimed.
Conclusion: A Dynamic Landscape with Practical Implications
The tautomerism of hydroxypyrazole carboxylates is a fascinating and complex area of study with significant practical implications. The ability of these molecules to exist in a dynamic equilibrium between different forms is a key determinant of their chemical and biological properties. For researchers in drug discovery and development, a multi-faceted approach that combines synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for unraveling the intricacies of tautomerism in this important class of compounds. By gaining a deeper understanding of the factors that govern tautomeric equilibria, scientists can more effectively design and develop novel hydroxypyrazole carboxylate derivatives with improved therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. researchgate.net [researchgate.net]
- 18. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Pharmaceutical Development
Abstract
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility in various solvent systems, are critical determinants of its behavior in biological and manufacturing processes, including formulation, crystallization, and bioavailability. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this molecule. While direct experimental solubility data is not extensively available in public literature, this guide synthesizes information from structurally similar analogs, fundamental chemical principles, and predicted properties to offer a robust framework for researchers. It includes a detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method coupled with HPLC analysis, ensuring a self-validating and reliable approach for in-house data generation.
Introduction and Molecular Overview
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities.[1] The molecule's structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a carboxylic acid group at position 3 and a hydroxymethyl group at position 5.
Chemical Structure:
Figure 1: Chemical structure of this compound
The presence of three key functional groups dictates its chemical behavior and, consequently, its solubility:
-
Pyrazole Ring: An aromatic system capable of hydrogen bonding (both as a donor via the N-H group and an acceptor via the second nitrogen atom) and π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): A polar, acidic group that can act as a strong hydrogen bond donor and can be ionized to a carboxylate anion (-COO⁻) at pH values above its pKa, significantly increasing aqueous solubility.
-
Hydroxymethyl Group (-CH₂OH): A polar, neutral group that can participate in hydrogen bonding as both a donor and an acceptor, enhancing solubility in polar protic solvents.
Understanding the interplay of these groups is fundamental to predicting and manipulating the solubility of this compound for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close structural analogs is presented below. These parameters are crucial for interpreting its solubility behavior.
| Property | Value (Predicted/Analog Data) | Significance for Solubility | Source |
| Molecular Formula | C₅H₆N₂O₃ | - | - |
| Molecular Weight | 158.12 g/mol | Influences dissolution rate and solubility limits. | - |
| pKa (Carboxylic Acid) | ~3-5 (Estimated) | Determines the ionization state in aqueous media; solubility is pH-dependent. | [2] |
| XLogP3-AA | -0.4 (for methyl ester analog) | Indicates a hydrophilic nature, suggesting good potential solubility in polar solvents. | [3] |
| Hydrogen Bond Donors | 3 (N-H, -COOH, -OH) | High capacity for hydrogen bonding with protic solvents like water and alcohols. | - |
| Hydrogen Bond Acceptors | 4 (N, C=O, -OH) | High capacity for hydrogen bonding with a wide range of solvents. | - |
| Melting Point | >200 °C (Typical for similar pyrazole carboxylic acids) | High melting point suggests strong crystal lattice energy, which must be overcome by the solvent for dissolution. | [4] |
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle of "like dissolves like," which can be broken down into the energetic contributions of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
For this compound, the following interactions are paramount:
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with all three functional groups of the molecule. The energy gained from these favorable interactions is expected to effectively overcome the crystal lattice energy, leading to higher solubility. In aqueous solutions, pH will be a critical factor. At pH values significantly above the pKa of the carboxylic acid, the molecule will deprotonate to form the highly polar carboxylate salt, dramatically increasing its solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the N-H, -COOH, and -OH groups. Solubility is expected to be significant, particularly in highly polar aprotic solvents like DMSO, which is known to be an excellent solvent for many pyrazole derivatives.[4]
-
In Non-Polar Solvents (e.g., Hexane, Toluene): The large disparity in polarity between the highly polar solute and non-polar solvents will result in very weak solute-solvent interactions. These interactions will be insufficient to break the strong intermolecular hydrogen bonds holding the crystal lattice together. Consequently, solubility is expected to be very low.
Predicted Solubility Profile
Based on the analysis of its molecular structure and physicochemical properties, the following qualitative solubility profile is predicted. This table serves as a guide for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (pH > 7) | High | Formation of highly soluble carboxylate salt. |
| Water (pH < pKa) | Moderate to Low | Relies on hydrogen bonding with the neutral molecule. | |
| Methanol, Ethanol | Moderate to High | Strong hydrogen bonding capabilities. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and highly polar nature. |
| Acetone, Ethyl Acetate | Low to Moderate | Intermediate polarity; less effective at solvating the multiple H-bond donors. | |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | "Like dissolves like" principle; unfavorable energetics for dissolution. |
Experimental Protocol for Solubility Determination
To generate precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its accuracy and reliability.
Rationale Behind the Shake-Flask Method
This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and a saturated solution.[5] By adding an excess of the solid compound to the solvent and agitating for an extended period (typically 24-48 hours), the system reaches a state where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration represents the maximum amount of solute that can be dissolved under the specified conditions (e.g., temperature). Subsequent analysis of the saturated supernatant by a sensitive and specific analytical technique like HPLC provides an accurate quantification of solubility.
Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid, pure)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed (e.g., 150 rpm) for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to rest for 30 minutes.
-
Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Quantification (HPLC):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Generate a calibration curve by preparing a series of standard solutions from the stock.
-
Analyze the standards by HPLC to establish a linear relationship between peak area and concentration.
-
Dilute the filtered sample supernatant to fall within the linear range of the calibration curve and analyze it using the same HPLC method.
-
-
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the final solubility in units such as mg/mL or µg/mL.
Molecular Interactions and Solubility: A Visual Representation
The interactions between the solute and solvent molecules at a molecular level determine the solubility outcome. The diagram below illustrates the key hydrogen bonding interactions that facilitate the dissolution of this compound in a polar protic solvent like water.
Caption: Key hydrogen bonding interactions between the solute and a polar protic solvent.
Conclusion and Practical Implications
While specific experimental data for this compound is sparse, a detailed analysis of its structure provides a strong basis for predicting its solubility profile. The molecule is anticipated to be highly soluble in polar solvents, particularly alkaline aqueous solutions and DMSO, and poorly soluble in non-polar organic solvents. This predicted profile is critical for:
-
Drug Formulation: Guiding the selection of appropriate vehicles for both oral and parenteral dosage forms. The pH-dependent aqueous solubility suggests that buffered solutions or salt forms could be effective strategies for liquid formulations.
-
Process Chemistry: Informing the choice of solvents for reaction workups and crystallization to ensure efficient purification and high yield of the desired solid-state form.
-
Preclinical Screening: Ensuring that compound concentrations in biological assays are truly in solution to avoid misleading results in drug discovery pipelines.
The provided experimental protocol offers a robust and reliable method for generating the precise quantitative data needed to support all stages of pharmaceutical development.
References
- 1. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-(hydroxymethyl)-1h-pyrazole-5-carboxylate | C6H8N2O3 | CID 54375173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
- 5. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Privileged Scaffold: The Discovery, History, and Synthetic Evolution of Pyrazole Carboxylic Acids in Drug Development
Abstract
The pyrazole ring system, particularly its carboxylic acid derivatives, represents one of the most versatile and enduring scaffolds in medicinal chemistry. From its initial discovery in the late 19th century to its central role in modern blockbuster drugs, the journey of pyrazole carboxylic acids is a testament to the power of fundamental organic synthesis in driving therapeutic innovation. This technical guide provides an in-depth exploration of the historical milestones, the evolution of synthetic methodologies, and the profound impact of this heterocyclic core on drug discovery. We will examine the causality behind key experimental choices, detail foundational synthetic protocols, and illustrate the scaffold's application through authoritative case studies of landmark drugs.
The Genesis of a Scaffold: Early Discovery of the Pyrazole Ring
The story of pyrazole carboxylic acids begins with the discovery of the parent pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The groundwork was laid by two pioneering German chemists, Ludwig Knorr and Hans von Pechmann, through distinct synthetic routes that remain fundamental to heterocyclic chemistry today.
Ludwig Knorr and the 1,3-Dicarbonyl Condensation (1883)
In 1883, while investigating the reactions of phenylhydrazine, Ludwig Knorr serendipitously discovered the formation of a pyrazolone, a close relative of pyrazole.[1] This work rapidly led to what is now known as the Knorr Pyrazole Synthesis , a robust and widely applicable method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3] The reaction's power lies in its simplicity and modularity; by varying the substituents on both the hydrazine and the dicarbonyl starting materials, a vast library of substituted pyrazoles can be generated. This discovery was not merely academic; Knorr's synthesis of Antipyrine, a pyrazolone derivative, resulted in one of the world's first blockbuster synthetic drugs, dominating the market for analgesics and antipyretics until the rise of aspirin.[1] This early success cemented the therapeutic potential of the pyrazole nucleus.
The core logic of the Knorr synthesis involves a sequence of condensation and cyclization steps. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups, leading to a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring.[4][5]
Hans von Pechmann's 1,3-Dipolar Cycloaddition (1898)
A different approach was reported by Hans von Pechmann in 1898, who synthesized the parent pyrazole by reacting diazomethane with acetylene.[6][7][8] This reaction is a classic example of a 1,3-dipolar cycloaddition.[9] While historically significant, the use of highly reactive and hazardous reagents like diazomethane has made the Pechmann synthesis less common for industrial applications compared to the Knorr method.[9] However, the underlying principle of cycloaddition remains a powerful tool in modern synthetic chemistry for constructing heterocyclic rings with high regioselectivity.
The Strategic Synthesis of Pyrazole Carboxylic Acids
The incorporation of a carboxylic acid group onto the pyrazole scaffold is a critical step that unlocks a wide range of pharmacological properties, providing a key interaction point (e.g., a hydrogen bond donor/acceptor or a site for salt formation) for binding to biological targets. The classical Knorr synthesis proved readily adaptable for this purpose.
Adapting the Knorr Synthesis: The β-Ketoester Approach
The most direct way to synthesize a pyrazole carboxylic acid derivative using the Knorr methodology is to employ a β-ketoester as the 1,3-dicarbonyl component. The ester group, being less reactive than the ketone, remains intact during the cyclization and can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid. This approach offers excellent control over the placement of the carboxyl group on the final pyrazole ring.
Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol describes a representative Knorr synthesis adapting the reaction of a β-ketoester with hydrazine hydrate.
Materials:
-
Ethyl benzoylpyruvate (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylpyruvate (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate directly or can be obtained by adding cold water to the concentrated mixture.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole ester.
-
Hydrolysis (Optional): To obtain the final carboxylic acid, the purified ester is hydrolyzed by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the pyrazole carboxylic acid.
Self-Validation: The integrity of the protocol is validated by characterization of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity, and by melting point determination, which should align with literature values.
A "Privileged Scaffold" in Drug Discovery
The pyrazole carboxylic acid moiety is now recognized as a "privileged scaffold" in medicinal chemistry.[10] This status is earned due to its consistent appearance in a wide range of biologically active compounds and its ideal physicochemical properties. The scaffold is rigid and planar, providing a stable platform for orienting pharmacophoric groups in three-dimensional space for optimal interaction with protein targets. Its nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific binding.[11] This versatility has led to its incorporation into drugs targeting a vast array of diseases.[12][13][14]
| Drug Name (Brand) | Core Structure | Discovery/Approval Year | Primary Therapeutic Application |
| Antipyrine | Pyrazolone | 1883 | Analgesic, Antipyretic |
| Celecoxib (Celebrex) | Pyrazole | 1998 | Anti-inflammatory (Selective COX-2 Inhibitor) |
| Sildenafil (Viagra) | Fused Pyrazole | 1998 | Erectile Dysfunction (PDE5 Inhibitor) |
| Rimonabant (Acomplia) | Pyrazole | 2006 (Withdrawn) | Anti-obesity (CB1 Receptor Antagonist) |
| Mavacamten (Camzyos) | Pyrimidine (structurally related concept) | 2022 | Hypertrophic Cardiomyopathy (Myosin Inhibitor) |
Note: While Mavacamten's core is a pyrimidine, its development showcases the ongoing exploration of nitrogen-based heterocycles in novel therapeutic areas, building on the legacy of scaffolds like pyrazole.[15][16]
Case Study: Celecoxib - The Dawn of Selective COX-2 Inhibition
The development of Celecoxib (Celebrex) is a landmark example of rational drug design centered on the pyrazole scaffold. The discovery in the early 1990s of two distinct cyclooxygenase (COX) isoforms—COX-1 (constitutive, protective functions) and COX-2 (inducible at sites of inflammation)—created a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[17]
The structure of Celecoxib is a direct outcome of this strategy. The synthesis is a classic Knorr reaction between a trifluoromethyl-substituted 1,3-diketone and a hydrazine bearing a para-sulfonamide group.[17][18]
The pyrazole ring orients the trifluoromethyl (-CF₃) and p-tolyl groups in a specific conformation. Crucially, the sulfonamide (-SO₂NH₂) side chain is positioned to interact with a hydrophilic side-pocket present in the COX-2 enzyme but absent in COX-1, conferring its selectivity.[19]
Case Study: Mavacamten - A Modern Application in Cardiology
The continued relevance of heterocyclic chemistry in tackling novel biological targets is exemplified by Mavacamten (Camzyos), a first-in-class cardiac myosin inhibitor approved in 2022 for treating obstructive hypertrophic cardiomyopathy (HCM).[15][16][20] HCM is characterized by hypercontractility of the heart muscle. Mavacamten allosterically inhibits cardiac myosin ATPase, reducing the number of actin-myosin cross-bridges and thereby decreasing excessive contractility.[21]
While its core is a pyrimidine-2,4-dione, its synthesis from precursors like isopropylurea and dimethyl malonate follows the fundamental principles of heterocyclic condensation reactions pioneered by chemists like Knorr. The discovery of Mavacamten underscores how the lessons learned from foundational scaffolds like pyrazole continue to inform the design of entirely new classes of drugs targeting complex diseases.
The Future is Versatile: Emerging Applications
Research into pyrazole carboxylic acids is more active than ever. Scientists are leveraging this scaffold to develop potent and selective inhibitors for a wide range of contemporary targets:
-
Antiviral Agents: Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, a critical enzyme for viral replication.[22]
-
Metabolic Disease: Researchers have discovered pyrazole carboxylic acids that act as potent inhibitors of long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation.[23]
-
Oncology and Inflammation: Fragment-based screening has led to the discovery of pyrazole carboxylic acids that inhibit the KEAP1:NRF2 protein-protein interaction, a key pathway in cellular defense against oxidative stress with implications for cancer and inflammatory diseases.[24]
Conclusion
The journey of pyrazole carboxylic acids from their 19th-century discovery to their 21st-century applications is a powerful narrative of scientific progress. The foundational synthetic work of Knorr provided a simple, elegant, and robust method for creating a molecular scaffold that has proven to be of immense value. Its ideal structural and electronic properties have allowed medicinal chemists to design highly specific and effective drugs, from the first synthetic analgesics to modern, rationally-designed enzyme inhibitors. As new biological targets emerge, the pyrazole carboxylic acid scaffold, with its proven track record and synthetic tractability, is certain to remain a cornerstone of drug discovery for the foreseeable future.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 7. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 9. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mavacamten, a First-in-Class Cardiac Myosin Inhibitor for Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid
Introduction: A Versatile Scaffold for Drug Discovery
5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three distinct, chemically addressable reactive centers: a carboxylic acid at the C3 position, a primary hydroxymethyl group at the C5 position, and a nucleophilic secondary amine (N-H) within the pyrazole ring. This unique arrangement offers a powerful platform for generating diverse molecular libraries through selective modification. Pyrazole-containing compounds are well-represented in pharmaceuticals, known for a wide spectrum of biological activities.[1][2] The pyrazole scaffold can serve as a bioisostere for other aromatic rings, often improving physicochemical properties and metabolic stability.
This guide provides a detailed exploration of the chemical strategies and protocols for the selective functionalization of this versatile scaffold. We will delve into the logic behind experimental design, addressing the primary challenge of achieving selectivity across the three reactive sites.
Chemical Reactivity and Strategic Overview
The core challenge in the chemistry of this compound lies in the controlled, selective manipulation of one functional group in the presence of the others.
-
Carboxylic Acid (C3): This group is amenable to standard transformations such as esterification and amide bond formation. Activation is typically required for amide coupling.[3]
-
Hydroxymethyl Group (C5): As a primary alcohol, this group can undergo O-acylation, O-alkylation (etherification), and oxidation to the corresponding aldehyde or carboxylic acid.
-
Pyrazole N-H (N1/N2): The pyrazole ring contains two nitrogen atoms. The N-H proton is weakly acidic and can be deprotonated to allow for N-alkylation or N-acylation. Due to tautomerism in unsymmetrically substituted pyrazoles, N-alkylation can often lead to a mixture of N1 and N2 regioisomers, a critical consideration in synthetic design.
Our strategic approach, therefore, hinges on exploiting the differential reactivity of these groups or employing orthogonal protecting group strategies to isolate the desired reaction center.
Caption: Primary functionalization routes for the scaffold.
Selective Functionalization Protocols
Modification of the Carboxylic Acid Moiety (C3)
The carboxylic acid is often the most straightforward handle to functionalize, particularly for creating esters and amides, which are crucial for modulating solubility, cell permeability, and target engagement in drug candidates.
A. Esterification
Esterification can be achieved under various conditions. The choice of method depends on the desired ester and the stability of the starting material.
-
Fischer Esterification (Acid-Catalyzed): This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[4] The reaction is an equilibrium, driven to completion by using the alcohol as the solvent or by removing water. This method is robust but may not be suitable for sensitive substrates.
-
Alkylation with Alkyl Halides: A milder alternative involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) to form the carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). This avoids strongly acidic conditions.
Protocol 3.1.1: Fischer Esterification to Methyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
-
Setup: Suspend this compound (1.0 eq) in anhydrous methanol (used in large excess, ~0.1-0.2 M concentration).
-
Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.
B. Amide Bond Formation
Amide coupling is one ofthe most common reactions in medicinal chemistry.[3] It requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of coupling reagents are available, with carbodiimides being a popular choice. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) is crucial to improve efficiency and suppress side reactions.
Caption: Generalized amide coupling workflow.
Protocol 3.1.2: General Amide Coupling using EDC/HOBt
-
Setup: Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution and stir at room temperature for 15-30 minutes. Successful activation is often indicated by the solution becoming clear.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) if the amine is used as a salt.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or DCM. The aqueous layer can be washed to remove DMF and water-soluble byproducts.
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Note on Selectivity: The protocols above may result in side reactions at the hydroxymethyl group, especially with highly reactive coupling agents or under basic conditions. For cleaner transformations, especially with valuable amines, protection of the primary alcohol (e.g., as a tert-butyldimethylsilyl (TBS) ether) is recommended prior to amide coupling.
Modification of the Hydroxymethyl Moiety (C5)
Functionalizing the primary alcohol opens pathways to ethers and esters, which can act as prodrugs or improve pharmacokinetic properties.
Protocol 3.2.1: O-Acylation to Form an Ester Linkage
Pre-requisite: The carboxylic acid must first be protected, typically as a methyl or ethyl ester (see Protocol 3.1.1), to prevent it from competing as a nucleophile.
-
Setup: Dissolve the methyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar). Add a base such as triethylamine (TEA, 1.5 eq) or pyridine (used as solvent).
-
Acylation: Cool the solution to 0 °C. Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) or anhydride (e.g., acetic anhydride, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (1-4 hours, monitor by TLC).
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.
Modification of the Pyrazole Ring (N-H)
N-alkylation is a key strategy for modulating the properties of the pyrazole core. It eliminates the hydrogen bond donor capability of the N-H group, which can increase membrane permeability. A significant challenge is controlling regioselectivity.
Caption: N-alkylation often yields two regioisomers.
Protocol 3.3.1: N-Alkylation with an Alkyl Halide
Pre-requisite: Both the carboxylic acid and the hydroxyl group are often protected (e.g., as an ester and a silyl ether, respectively) to prevent O-alkylation and other side reactions.
-
Setup: Dissolve the fully protected pyrazole derivative (1.0 eq) in an anhydrous solvent like DMF or acetonitrile.
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension at room temperature for 15-30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq) and heat the reaction mixture (typically 50-80 °C) until the reaction is complete (monitor by LC-MS).
-
Work-up: Cool the mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The regioisomers are often separable by careful column chromatography on silica gel. The ratio of N1 to N2 isomers depends on the substrates and reaction conditions.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the key transformations described. Yields are representative and will vary based on the specific substrate and scale.
| Transformation | Target Group | Reagents & Conditions | Typical Yield | Key Considerations |
| Fischer Esterification | Carboxylic Acid | R'-OH (solvent), H₂SO₄ (cat.), Reflux | 60-90% | Equilibrium reaction; requires excess alcohol.[4] |
| Amide Coupling | Carboxylic Acid | R'-NH₂, EDC, HOBt, DIPEA, DMF, RT | 50-85% | Potential for side reactions on -OH group.[3] |
| O-Acylation | Hydroxymethyl | R'-COCl, TEA, DCM, 0 °C to RT | 70-95% | Requires prior protection of the carboxylic acid. |
| N-Alkylation | Pyrazole N-H | R'-X, K₂CO₃, DMF, 50-80 °C | 40-80% (total) | Often produces a mixture of regioisomers.[5] |
Conclusion
This compound is a highly valuable and adaptable building block. By understanding the relative reactivity of its three functional handles and applying strategic protection and activation steps, researchers can unlock a vast chemical space. The protocols outlined in this guide provide a robust starting point for synthesizing diverse libraries of pyrazole derivatives for applications in drug discovery and materials science. Careful monitoring and purification are essential at each stage to ensure the isolation of the desired, pure compounds.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in Organic Synthesis
Introduction: A Versatile Bifunctional Building Block
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structure incorporates two key functional groups: a carboxylic acid at the 3-position and a hydroxymethyl group at the 5-position of the pyrazole ring. This bifunctional nature allows for sequential or selective chemical modifications, making it a valuable scaffold for creating diverse molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors.[1] This application note provides an in-depth guide to the synthetic utility of this compound, including key reaction protocols and strategic considerations for its use in multi-step synthesis.
Core Attributes of the Scaffold
The unique arrangement of the functional groups on the pyrazole ring dictates its reactivity and synthetic potential.
-
Carboxylic Acid (C3-position): This group serves as a handle for standard transformations such as esterification, amide bond formation, and reduction. Its acidity allows for salt formation and manipulation of solubility.
-
Hydroxymethyl Group (C5-position): As a primary alcohol, this moiety can undergo oxidation, etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
-
Pyrazole Core: The aromatic pyrazole ring is relatively stable to many reaction conditions. The two nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition in biological systems.
The presence of both an acidic carboxylic acid and a nucleophilic/electrophilic alcohol on the same small scaffold necessitates careful planning of synthetic routes to achieve chemoselectivity.
Synthetic Workflow: From Precursor to Advanced Intermediates
A common precursor to the title compound is its corresponding ethyl ester, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate. The synthesis of this ester and its subsequent hydrolysis to the free acid are fundamental starting points for many synthetic campaigns.
Figure 1: A plausible synthetic route to this compound.
Application in Kinase Inhibitor Synthesis
The pyrazole-3-carboxamide moiety is a privileged scaffold for targeting the hinge region of protein kinases. This compound serves as a key building block for introducing this motif while providing a hydroxymethyl group for further elaboration, which can be used to probe interactions with the solvent-exposed region of the ATP-binding pocket or for linker attachment.
Protocol 1: Amide Coupling with an Aniline Derivative
This protocol details the coupling of this compound with a representative aniline, a common step in the synthesis of Type II kinase inhibitors.
Reaction Scheme:
Figure 2: General scheme for HATU-mediated amide coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 158.11 | 1.0 | 1.0 |
| Substituted Aniline | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| DIPEA | 129.24 | 3.0 | 3.0 |
| Anhydrous DMF | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 158 mg).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and stir until the solid is fully dissolved.
-
Addition of Amine and Base: Add the substituted aniline (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL).
-
Activation: In a separate vial, dissolve HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol, 456 mg) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Rationale for Reagent Choice:
-
HATU: This uronium-based coupling reagent is highly efficient, even for less nucleophilic anilines, and minimizes side reactions. It is often preferred for sterically hindered substrates.[2]
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the proton released during amide bond formation.[2]
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Chemoselectivity Considerations:
In this protocol, the carboxylic acid is significantly more acidic than the hydroxymethyl proton, and the carboxylate is readily activated by HATU. The primary alcohol is a poor nucleophile compared to the aniline, and under these conditions, acylation of the hydroxymethyl group is generally not observed.
Selective Functionalization of the Hydroxymethyl Group
To functionalize the hydroxymethyl group while leaving the carboxylic acid intact, the latter must be protected, typically as an ester. The ethyl ester precursor, ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, is an ideal starting material for this purpose.
Protocol 2: O-Alkylation of the Hydroxymethyl Group
This protocol describes the Williamson ether synthesis to introduce an alkyl group onto the hydroxymethyl moiety, a common strategy to explore structure-activity relationships in the solvent-exposed region of a protein's binding site.
Reaction Scheme:
References
Application Note: Selective Esterification Strategies for 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities.[1][2] The functionalization of the pyrazole scaffold is crucial for modulating pharmacological properties, and pyrazole esters are key intermediates, providing a versatile handle for further synthetic transformations such as amidation or reduction.[3][4]
The subject of this guide, 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, is a bifunctional building block of significant interest. Its structure presents a common synthetic challenge: the selective esterification of a carboxylic acid in the presence of a primary alcohol. This requires careful selection of reaction conditions to avoid undesired side reactions, such as esterification of the hydroxyl group or ether formation.
This application note provides detailed, field-proven protocols for two distinct and highly effective esterification methods: the classic Fischer-Speier esterification and the milder, modern Steglich esterification. By explaining the mechanistic rationale behind each protocol, this guide empowers researchers to make informed decisions based on the specific requirements of their synthetic route, substrate sensitivity, and available resources.
Protocol 1: Fischer-Speier Esterification
Principle and Rationale
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] The reaction is typically performed by refluxing the carboxylic acid in a large excess of the desired alcohol, which serves as both reactant and solvent. The excess alcohol acts to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[7] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[7][8]
Causality: This method is chosen for its operational simplicity and use of inexpensive, readily available reagents. For this compound, the carboxylic acid is significantly more acidic and reactive towards esterification under these conditions than the primary alcohol. However, prolonged reaction times or excessively high temperatures could lead to competitive esterification of the hydroxyl group. Therefore, careful monitoring of the reaction progress via Thin-Layer Chromatography (TLC) is essential to maximize the yield of the desired mono-ester.
Experimental Protocol: Synthesis of Methyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Materials and Equipment:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄), chamber, and appropriate mobile phase (e.g., 50-70% EtOAc in Hexane)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.56 g, 10.0 mmol).
-
Add anhydrous methanol (50 mL). The alcohol is used in large excess to serve as the solvent and drive the equilibrium.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) dropwise with stirring.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution (~40 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude product by flash column chromatography if necessary.
Data Summary
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Role |
| This compound | 1.56 g | 10.0 | Starting Material |
| Anhydrous Methanol | 50 mL | ~1240 | Reagent & Solvent |
| Concentrated H₂SO₄ | 0.2 mL | ~3.7 | Catalyst |
| Temperature | ~65°C (Reflux) | N/A | Reaction Condition |
| Reaction Time | 4-6 hours | N/A | Reaction Condition |
| Expected Yield | 75-85% |
Fischer-Speier Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Protocol 2: Steglich Esterification
Principle and Rationale
The Steglich esterification is a powerful and mild method for forming ester bonds using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] The reaction proceeds under neutral, and often room temperature, conditions. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, leading to the desired ester product.[12]
Causality: This protocol is the method of choice for substrates that are sensitive to the harsh acidic and high-temperature conditions of the Fischer esterification.[12][13] Its mildness ensures high chemoselectivity, minimizing the risk of side reactions involving the primary hydroxyl group. The reaction is not equilibrium-driven; the formation of a stable urea byproduct (dicyclohexylurea, DCU, in the case of DCC) drives the reaction to completion.[10] The primary challenge with this method is the removal of the urea byproduct, which is often insoluble in common organic solvents and can be removed by filtration.
Experimental Protocol: Synthesis of Benzyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Materials and Equipment:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.56 g, 10.0 mmol), benzyl alcohol (1.19 g, 1.1 mL, 11.0 mmol, 1.1 eq), and DMAP (0.12 g, 1.0 mmol, 0.1 eq) in anhydrous DCM (50 mL).
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~10 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexane).
Data Summary
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Role |
| This compound | 1.56 g | 10.0 | Starting Material |
| Benzyl Alcohol | 1.1 mL | 11.0 | Reagent |
| DCC | 2.27 g | 11.0 | Coupling Agent |
| DMAP | 0.12 g | 1.0 | Catalyst |
| Temperature | 0°C to RT | N/A | Reaction Condition |
| Reaction Time | 12-18 hours | N/A | Reaction Condition |
| Expected Yield | 80-95% |
Steglich Esterification Workflow
Caption: General workflow for the Steglich esterification protocol.
Purification and Characterization
Purification
The crude ester product from either protocol can be effectively purified using flash column chromatography on silica gel.[14] A solvent system consisting of a mixture of ethyl acetate and hexane is typically effective. The polarity can be adjusted based on TLC analysis, often starting with a lower polarity (e.g., 20% EtOAc/Hexane) and gradually increasing it to elute the more polar product.
Characterization of the Product
Confirmation of the successful synthesis of the target ester should be performed using a combination of standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide clear evidence of ester formation. Key signals to look for include:
-
A singlet for the pyrazole C4-H proton (typically δ 6.5-7.0 ppm).
-
A singlet for the -CH₂OH protons (typically δ 4.5-4.8 ppm).
-
Signals corresponding to the alcohol-derived portion of the ester (e.g., a singlet at δ ~3.8 ppm for the -OCH₃ of a methyl ester, or signals for the benzyl group protons for a benzyl ester).[4][15]
-
Broad singlets for the pyrazole N-H and the alcohol O-H protons.
-
-
¹³C NMR Spectroscopy: The spectrum should show a characteristic peak for the ester carbonyl carbon around δ 160-165 ppm. Other key signals include the pyrazole ring carbons and the carbon of the hydroxymethyl group (~δ 55-60 ppm).[16][17]
-
FT-IR Spectroscopy: The IR spectrum is a quick diagnostic tool. Look for the appearance of a strong C=O stretching band for the ester at approximately 1715-1735 cm⁻¹ and the disappearance of the broad O-H stretch associated with the carboxylic acid starting material.[16][18] A remaining broad O-H stretch around 3300-3400 cm⁻¹ will correspond to the hydroxymethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized ester, matching the calculated molecular formula.[19]
Conclusion
The selective esterification of this compound can be accomplished efficiently using tailored synthetic strategies. The Fischer-Speier method offers a cost-effective and straightforward approach, suitable for robust, large-scale synthesis where the substrate can tolerate heat and strong acid. Conversely, the Steglich esterification provides a mild, highly efficient, and chemoselective alternative that is ideal for sensitive substrates and the synthesis of esters from more complex or acid-labile alcohols. The choice between these protocols allows researchers in drug discovery and development to flexibly and reliably access key pyrazole ester intermediates, facilitating the synthesis of novel therapeutic agents.[2]
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
The Strategic Role of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid in the Synthesis of Next-Generation Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory drugs.[1][2] Its remarkable versatility allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The most prominent example of a pyrazole-based anti-inflammatory agent is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the management of arthritis and pain.[1] The success of Celecoxib has spurred extensive research into novel pyrazole derivatives with improved efficacy and safety profiles.[4]
This technical guide delves into the specific and strategic role of a key building block, 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid , in the rational design and synthesis of innovative anti-inflammatory agents. We will explore its synthetic utility, the significance of its functional groups in molecular interactions with inflammatory targets, and provide detailed protocols for its incorporation into potential drug candidates.
The Significance of this compound: A Multi-faceted Building Block
The structure of this compound offers two key functional groups that are instrumental in the synthesis of diverse and potent anti-inflammatory compounds:
-
The Carboxylic Acid Group (C3-Position): This group serves as a versatile handle for forming stable amide bonds. Amide functionalities are prevalent in many successful drugs due to their ability to participate in hydrogen bonding with biological targets, thereby enhancing binding affinity and selectivity.[5]
-
The Hydroxymethyl Group (C5-Position): The primary alcohol functionality of the hydroxymethyl group can also engage in hydrogen bonding with enzyme active sites. Furthermore, it provides a site for further chemical modification, such as etherification or esterification, to modulate the compound's lipophilicity and pharmacokinetic properties.
The strategic placement of these functional groups on the pyrazole scaffold allows for the creation of molecules with specific three-dimensional arrangements, crucial for selective interaction with enzymes like COX-2.
Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6] This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[6]
-
COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal lining.
-
COX-2 is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. This lack of selectivity is associated with gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, like Celecoxib, was a significant advancement in anti-inflammatory therapy, offering comparable efficacy with a reduced risk of gastrointestinal complications.[1]
The pyrazole scaffold has been instrumental in the design of selective COX-2 inhibitors.[7] The structural features of pyrazole derivatives allow them to fit snugly into the active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower active site of COX-1.
Below is a diagram illustrating the COX pathway and the inhibitory action of selective COX-2 inhibitors.
Caption: The Cyclooxygenase (COX) Pathway and Inhibition.
Synthetic Protocol: Preparation of a Novel Anti-Inflammatory Agent from this compound
This section provides a detailed, step-by-step protocol for the synthesis of a novel pyrazole-based anti-inflammatory agent, starting from this compound. The synthesis involves an amide coupling reaction, a common and robust method in medicinal chemistry.
Overall Synthetic Scheme:
Caption: Synthetic route to a target anti-inflammatory agent.
Step 1: Synthesis of 5-(Hydroxymethyl)-1H-pyrazole-3-carbonyl chloride (Intermediate)
Objective: To activate the carboxylic acid for amide coupling by converting it to an acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
The resulting solution/suspension of the acyl chloride intermediate is typically used in the next step without isolation.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent hydrolysis back to the carboxylic acid.
-
Catalytic DMF: DMF catalyzes the formation of the Vilsmeier reagent in situ with the chlorinating agent, which is the active species that converts the carboxylic acid to the acyl chloride.
-
Excess Chlorinating Agent: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
Step 2: Synthesis of N-(4-sulfamoylphenyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (Target Compound)
Objective: To form the final amide product by reacting the acyl chloride with 4-aminobenzenesulfonamide.
Materials:
-
Solution/suspension of 5-(hydroxymethyl)-1H-pyrazole-3-carbonyl chloride from Step 1
-
4-aminobenzenesulfonamide
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a separate flask, dissolve 4-aminobenzenesulfonamide (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this solution in an ice bath.
-
Slowly add the solution of 5-(hydroxymethyl)-1H-pyrazole-3-carbonyl chloride from Step 1 to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-(4-sulfamoylphenyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Causality behind Experimental Choices:
-
Base (Triethylamine): The reaction of the acyl chloride with the amine generates HCl as a byproduct. The base is required to neutralize the HCl and drive the reaction to completion.
-
Work-up Procedure: The aqueous washes are necessary to remove any unreacted starting materials, the base, and salts formed during the reaction.
-
Chromatography: Column chromatography is a standard purification technique to isolate the desired product from any side products or remaining starting materials.
In Vitro and In Vivo Evaluation of Anti-Inflammatory Activity
Once the target compound is synthesized and purified, its anti-inflammatory potential must be evaluated through a series of in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) and selectivity of the synthesized compound for COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE₂ produced is quantified, and the inhibition by the test compound is calculated.
Brief Protocol:
-
Pre-incubate recombinant human COX-1 or COX-2 enzyme with various concentrations of the test compound or a vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, terminate the reaction.
-
Quantify the amount of PGE₂ produced using a commercially available Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | >10 | 0.1 | >100 |
| Ibuprofen (Reference) | 5 | 15 | 0.33 |
| Target Compound (Hypothetical Data) | 8 | 0.2 | 40 |
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the synthesized compound in a well-established animal model of inflammation.[7]
Principle: Carrageenan, when injected into the paw of a rodent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Brief Protocol:
-
Administer the test compound or a vehicle control to groups of rats or mice orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[2] For our target compound, N-(4-sulfamoylphenyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, the following SAR can be inferred:
-
N1-Substitution: While our synthesized compound is N-unsubstituted, N-arylation of the pyrazole ring is a common strategy to enhance COX-2 selectivity.
-
C3-Carboxamide: The carboxamide linkage provides a crucial hydrogen bonding interaction with the active site of the COX enzyme. The nature of the substituent on the amide nitrogen can significantly influence potency and selectivity. The 4-sulfamoylphenyl group is a well-known pharmacophore for COX-2 inhibition, as seen in Celecoxib.[1]
-
C5-Hydroxymethyl Group: The hydroxymethyl group at the C5 position can form an additional hydrogen bond with the enzyme, potentially increasing binding affinity. Its presence may also influence the overall polarity and solubility of the molecule.
Caption: Key structural features for anti-inflammatory activity.
Conclusion and Future Directions
This compound is a valuable and strategic starting material for the synthesis of novel anti-inflammatory agents. Its bifunctional nature allows for the facile introduction of key pharmacophoric features necessary for potent and selective inhibition of inflammatory targets like COX-2. The protocols outlined in this guide provide a framework for researchers to explore the potential of this versatile building block in the development of the next generation of safer and more effective anti-inflammatory therapies. Future work could involve the synthesis of a library of analogs by varying the amine component in the amide coupling step and by modifying the hydroxymethyl group to further probe the structure-activity relationships and optimize the pharmacological profile.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in Modern Antibacterial Drug Design
Introduction: The Imperative for Novel Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes towards the exploration of novel chemical scaffolds. Five-membered heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their versatile synthetic accessibility and wide range of biological activities, including antibacterial, antifungal, and anticancer properties[1][2][3]. The pyrazole core is a key component in approved antibiotics like cefoselis and ceftolozane, highlighting its clinical relevance[4].
This document provides a detailed guide on the application of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid , a promising but underexplored starting point for the development of new antibacterial agents. We will delineate its potential, hypothesized mechanisms of action, and provide robust, field-tested protocols for its evaluation in a drug discovery cascade.
Compound Profile: this compound
-
Structure:

-
Key Features for Drug Design:
-
Pyrazole Core: A stable aromatic ring system, less susceptible to metabolic degradation than other five-membered heterocycles[4]. It provides a rigid scaffold for the precise spatial orientation of functional groups.
-
Carboxylic Acid (C3 position): This functional group is a key interaction point. It can act as a hydrogen bond donor/acceptor or a metal chelator, crucial for binding to enzyme active sites. For example, in many DNA gyrase inhibitors, a carboxylic acid is essential for interacting with the enzyme and DNA[5].
-
Hydroxymethyl Group (C5 position): This group offers a site for further chemical modification to explore Structure-Activity Relationships (SAR). It can be oxidized, esterified, or used as a handle to introduce larger substituents to modulate properties like solubility, cell permeability, and target engagement.
-
N1-H Position: The unsubstituted nitrogen atom provides another vector for chemical diversification to enhance potency or tune pharmacokinetic properties.
-
Hypothesized Mechanism of Action: Targeting Bacterial Topoisomerases
Based on extensive literature on analogous pyrazole derivatives, a primary hypothesized target for this scaffold is the bacterial Type II topoisomerase family, specifically DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) [4][5][6][7][8]. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated and attractive antibacterial targets[7].
The proposed mechanism involves the inhibition of the enzyme's ATPase activity or the stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. The carboxylic acid moiety is predicted to play a critical role in coordinating with Mg²⁺ ions in the active site and interacting with key amino acid residues, mimicking the mechanism of quinolone antibiotics but with a novel scaffold.
The Drug Discovery & Evaluation Workflow
The path from a starting scaffold to a viable lead candidate is a systematic process of screening and validation. The following workflow is recommended for evaluating this compound and its derivatives.
Figure 1: Drug discovery workflow for pyrazole-based antibacterials.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a gold-standard for determining the MIC of a compound against a panel of bacteria[9][10].
Rationale: The MIC assay is the primary screen to quantify the potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism, providing a crucial first data point for hit identification[11]. Using a standardized inoculum and medium like Mueller-Hinton Broth (MHB) ensures reproducibility[12].
Materials:
-
This compound (or derivative) dissolved in DMSO (e.g., 10 mg/mL stock).
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or microplate reader (OD600 nm).
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in fresh MHB to achieve a final target inoculum of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate[12].
-
Plate Preparation: a. Add 50 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate. b. In column 1, add 100 µL of the test compound, diluted in MHB to 2x the highest desired final concentration (e.g., 256 µg/mL). c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard the final 50 µL from column 10. d. Column 11 serves as the growth control (no compound). Add 50 µL of MHB. e. Column 12 serves as the sterility control (no compound, no bacteria). Add 100 µL of MHB.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum from step 1c to wells in columns 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL[9]. Do not add bacteria to column 12.
-
Incubation & Reading: a. Seal the plate and incubate at 37°C for 16-20 hours. b. Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity (no bacterial growth)[9]. c. Optionally, read the optical density at 600 nm (OD600) to quantify growth.
Data Interpretation: A "hit" is typically defined as a compound with an MIC value ≤16 µg/mL against one or more bacterial strains. The results should be compared against the positive control antibiotic.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Test Compound A | 8 | 64 |
| Test Compound B | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
Table 1: Example MIC data summary.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes an in vitro assay to validate if a hit compound directly inhibits the target enzyme, DNA gyrase.
Rationale: A crucial step in drug discovery is to confirm that the antibacterial activity observed in whole cells is due to the inhibition of the intended target[13]. This biochemical assay directly measures the enzymatic activity of purified DNA gyrase, providing a clear link between the compound and its mechanism of action. A good correlation between the MIC (cell-based activity) and the IC₅₀ (enzyme-based activity) strengthens the case for on-target activity[5].
Materials:
-
Purified E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits).
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).
-
Hit compound in DMSO.
-
Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin).
-
Agarose gel electrophoresis system.
-
DNA stain (e.g., SYBR Safe).
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction:
- 10 µL of 2x Assay Buffer
- 1 µL of hit compound at various concentrations (final concentration range e.g., 0.1 to 100 µM).
- 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg).
- Add water to a volume of 18 µL.
- Include a "no enzyme" control and a "no inhibitor" (DMSO vehicle) control. b. Pre-incubate the mixture at 37°C for 10 minutes.
-
Enzyme Addition: a. Add 2 µL of DNA gyrase enzyme to each reaction tube (except the "no enzyme" control). b. Mix gently and incubate at 37°C for 60 minutes.
-
Reaction Termination & Analysis: a. Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (containing SDS and EDTA). b. Load the entire reaction mixture onto a 1% agarose gel. c. Run the gel electrophoresis until the supercoiled and relaxed forms of the plasmid are well-separated. d. Stain the gel with a DNA stain and visualize under UV light.
Data Interpretation:
-
No enzyme control: DNA remains in its supercoiled form (migrates fastest).
-
No inhibitor control: DNA gyrase relaxes the supercoiled plasmid, which then migrates slower.
-
With inhibitor: At increasing concentrations, the inhibitor will prevent the relaxation of the plasmid. The DNA will remain in its supercoiled form.
-
The IC₅₀ value is the concentration of the compound that inhibits 50% of the enzyme's activity. This can be quantified by densitometry of the DNA bands.
Figure 2: Hypothesized inhibition of DNA gyrase by the pyrazole scaffold.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial hit, this compound, is a starting point. A systematic medicinal chemistry effort is required to improve potency, selectivity, and drug-like properties.
Key Modification Points:
-
N1-position of the Pyrazole: Introduction of aryl or alkyl groups can enhance hydrophobic interactions within the enzyme's active site, often dramatically increasing potency.
-
C5-hydroxymethyl group: This site can be used to attach larger groups to probe for additional binding pockets or to improve physicochemical properties like solubility.
-
C4-position of the Pyrazole: While unsubstituted in the parent scaffold, this position can be functionalized to modulate electronic properties and conformation.
Figure 3: Key vectors for SAR exploration on the pyrazole scaffold.
Conclusion and Future Outlook
This compound represents a valuable and versatile starting point for the discovery of novel antibacterial agents. Its structural features are well-suited for targeting essential bacterial enzymes like DNA gyrase. The protocols and workflow detailed in this guide provide a robust framework for researchers to screen, validate, and optimize this scaffold. By combining systematic biological evaluation with rational medicinal chemistry, pyrazole-based compounds hold significant promise in the critical fight against antibiotic resistance.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Development and Validation of a Whole-Cell Inhibition Assay for Bacterial Methionine Aminopeptidase by Surface-Enhanced Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Pyrazole Derivatives
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will explore both classical and modern synthetic routes, complete with detailed step-by-step instructions, mechanistic insights, and analytical characterization guidelines.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3][4] Its structural and electronic properties allow for diverse substitutions, enabling fine-tuning of pharmacological activity.[5] Pyrazole-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][6] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) feature the pyrazole core, underscoring its therapeutic importance.[3][4]
The development of efficient and versatile synthetic methodologies is crucial for expanding the library of novel pyrazole derivatives for drug discovery.[7] This guide details the most reliable and widely used methods, from the historic Knorr synthesis to modern multi-component reactions.
Classical Synthetic Strategies: The Foundation
The most traditional and still widely practiced methods for pyrazole synthesis involve the condensation of a binucleophile (hydrazine or its derivatives) with a 1,3-dielectrophile.[8][9]
The Knorr Pyrazole Synthesis (1883)
The Knorr synthesis is the archetypal method for preparing pyrazoles, involving the reaction between a 1,3-dicarbonyl compound and a hydrazine.[10][11] This acid-catalyzed cyclocondensation reaction is highly efficient and versatile.[12]
Causality and Mechanistic Insight:
The reaction is typically acid-catalyzed and proceeds via the formation of a hydrazone intermediate.[11][12] The initial step involves the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[12][13]
A key consideration is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, two different regioisomeric products can be formed.[12] The outcome is governed by the relative reactivity of the two carbonyl groups; the more electrophilic (less sterically hindered) carbonyl is typically attacked first.[14] Reaction conditions, such as pH, can also influence this selectivity.[15]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol 2.1.1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone Precursor)
This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[13][16]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Ice bath, Round-bottom flask, Reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (e.g., 13.0 g, 0.1 mol) and ethanol (40 mL).
-
Reagent Addition: Slowly add phenylhydrazine (e.g., 10.8 g, 0.1 mol) to the stirred solution. An exothermic reaction may be observed.[12]
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the mixture to reflux using a heating mantle and stir for 1-2 hours.[12]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a mobile phase such as 30% ethyl acetate/70% hexane.[13][17] The disappearance of the ethyl acetoacetate spot indicates reaction completion.
-
Isolation and Purification:
-
Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath to induce crystallization.[12]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The expected product is a white to off-white solid.
-
Synthesis from α,β-Unsaturated Carbonyls
Another classical route involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (also known as a Michael addition-cyclization sequence).[18]
Causality and Mechanistic Insight:
The reaction begins with a conjugate (Michael) addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, forming a pyrazoline intermediate. Subsequent oxidation or elimination leads to the aromatic pyrazole.[19]
Caption: Workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
Modern Synthetic Strategies
While classical methods are robust, modern organic synthesis seeks greater efficiency, atom economy, and molecular diversity.
Multi-Component Reactions (MCRs)
MCRs combine three or more starting materials in a single reaction vessel to form a complex product in one pot, where all or most of the atoms contribute to the final structure.[9] This approach is highly efficient and environmentally friendly.[20]
Causality and Insight: Numerous MCRs for pyrazoles have been developed. A common strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[20] These reactions often proceed through a series of sequential condensations and cyclizations, sometimes facilitated by a catalyst to drive the reaction towards the desired product with high yield and purity.[9]
Protocol 3.1.1: General Procedure for a Three-Component Pyrazole Synthesis
-
Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or water), add a hydrazine derivative (1.0 eq).[20]
-
Catalysis: Introduce a catalyst if required. Catalysts can range from simple acids (p-TsOH) to Lewis acids or even nanoparticles.[8][20]
-
Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically 2-24 hours) until TLC analysis indicates completion.
-
Work-up: The product often precipitates from the reaction mixture upon cooling. It can then be isolated by filtration, washed, and recrystallized.
1,3-Dipolar Cycloaddition
This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or alkene).[5][18]
Causality and Insight: The reaction of a diazo compound with an alkyne is a highly convergent and often regioselective route to pyrazoles.[7] Nitrilimines, which can be generated in situ from hydrazonoyl halides, also react readily with alkynes to afford pyrazoles.[18] This method provides access to pyrazole derivatives that may be difficult to obtain via condensation chemistry.
Experimental Data and Characterization
Proper setup and rigorous characterization are paramount for successful synthesis.
General Laboratory Setup & Safety
-
Glassware: Standard round-bottom flasks, condensers, dropping funnels, and separatory funnels are required. All glassware should be oven-dried before use, especially for moisture-sensitive reactions.
-
Inert Atmosphere: Some modern catalytic reactions may require an inert atmosphere (Nitrogen or Argon) to prevent oxidation or deactivation of the catalyst.
-
Safety: Hydrazine and its derivatives are highly toxic and carcinogenic. [13] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
Purification and Characterization Data
Purification is typically achieved through recrystallization for solid products or column chromatography for oils or to separate isomers. The identity and purity of the synthesized pyrazole derivatives must be confirmed using spectroscopic methods.[21][22]
Table 1: Typical Spectroscopic Data for a Substituted Pyrazole
| Technique | Observation | Interpretation |
| ¹H NMR | Aromatic protons on the pyrazole ring typically appear in the δ 6.0-8.5 ppm range. The N-H proton (if present) can be a broad singlet, often downfield (>10 ppm).[21][23] | Confirms the formation of the aromatic ring and provides information on the substitution pattern through chemical shifts and coupling constants. |
| ¹³C NMR | Pyrazole ring carbons typically resonate in the δ 100-150 ppm region.[23][24] | Elucidates the carbon framework of the molecule. |
| FT-IR | C=N stretching vibration around 1500-1600 cm⁻¹. N-H stretching (if present) as a broad band around 3100-3500 cm⁻¹.[23][25] | Confirms the presence of key functional groups within the heterocyclic ring. |
| Mass Spec | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target pyrazole.[23] | Confirms the molecular weight and provides fragmentation patterns for structural clues. |
Conclusion
The synthesis of pyrazole derivatives is a rich and evolving field. The classical Knorr synthesis remains a reliable and powerful tool, while modern methods like multi-component reactions and cycloadditions offer enhanced efficiency and access to novel chemical space. By understanding the mechanisms behind these transformations and adhering to rigorous experimental protocols, researchers can effectively synthesize and characterize diverse pyrazole libraries, accelerating the discovery of new therapeutics and other valuable chemical entities.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. benchchem.com [benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrevlett.com [chemrevlett.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. ijtsrd.com [ijtsrd.com]
Large-Scale Synthesis of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid: An Application Note and Protocol
Abstract
5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a pivotal bifunctional building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active molecules. This application note presents a robust, scalable, and detailed four-step synthetic protocol designed for researchers, scientists, and drug development professionals. The described pathway commences with a Knorr-type pyrazole synthesis to construct the core heterocyclic ring, followed by a series of chemoselective transformations including acetal deprotection, aldehyde reduction, and final ester saponification. Each step has been optimized for large-scale production, emphasizing safety, efficiency, and high purity of the final product. This guide provides in-depth technical explanations for experimental choices, step-by-step protocols, comprehensive data tables, and critical safety considerations for handling hazardous reagents.
Introduction
Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide spectrum of biological activities. Within this class of compounds, this compound stands out due to its unique bifunctional nature. It possesses a carboxylic acid at the 3-position and a primary alcohol at the 5-position, offering two distinct points for chemical modification. This structural motif is integral to the synthesis of complex molecules, including kinase inhibitors, anti-viral agents, and other therapeutics.
The development of a scalable, cost-effective, and safe synthesis for this intermediate is paramount for its application in pharmaceutical development. A viable large-scale process must not only provide high yields but also ensure operational safety and minimize complex purification steps. The synthetic strategy outlined herein is designed based on well-established, high-yielding chemical transformations, making it suitable for adaptation to pilot plant and industrial manufacturing settings.
Synthetic Strategy Overview
The proposed synthesis is a linear four-step process starting from commercially available materials. The strategy is centered on building the pyrazole ring with latent functionalities that can be sequentially and selectively transformed into the desired carboxylic acid and hydroxymethyl groups.
The core logic is as follows:
-
Pyrazole Ring Formation: A Knorr pyrazole synthesis is employed by reacting a β-ketoacetal (ethyl 4,4-diethoxy-3-oxobutanoate) with hydrazine hydrate.[1][2] This reliably forms the pyrazole ring, installing an ethyl ester at the C3 position and a protected aldehyde (as a diethyl acetal) at the C5 position.
-
Aldehyde Deprotection: The diethyl acetal is selectively hydrolyzed under mild acidic conditions to unmask the aldehyde functionality.[3][4] This step is crucial for the subsequent reduction.
-
Selective Reduction: The resulting aldehyde is chemoselectively reduced to a primary alcohol using sodium borohydride. This reagent is chosen for its mildness and inability to reduce the less reactive ethyl ester under controlled conditions.[5][6]
-
Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the target carboxylic acid using a strong base, followed by acidic workup.[7][8]
This strategic approach ensures high regioselectivity and chemoselectivity, minimizing the formation of impurities and simplifying downstream processing.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Saponification - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry, and its successful synthesis is crucial for many research and development programs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting common issues, provide detailed protocols, and explain the chemical principles behind each step.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary retrosynthetic approaches. The most prevalent strategy involves constructing the pyrazole ring with the ester and methyl groups already in place, followed by functional group manipulation.
-
Route A: Cyclocondensation followed by Oxidation and Hydrolysis. This involves the reaction of a hydrazine with a 1,3-dicarbonyl equivalent to form a 5-methyl-1H-pyrazole-3-carboxylate ester.[1] This is followed by selective oxidation of the methyl group to a hydroxymethyl group and subsequent hydrolysis of the ester.
-
Route B: Cycloaddition with a Hydroxymethyl Precursor. This route uses a starting material that already contains a protected or unprotected hydroxymethyl equivalent. A common method is the 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne.[2]
Q2: Why is regioselectivity a concern in the initial cyclization step?
A2: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can be formed. The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions (e.g., pH).[3][4] For instance, the reaction of ethyl 2,4-dioxopentanoate with hydrazine will primarily yield the desired ethyl 5-methyl-1H-pyrazole-3-carboxylate, but careful control of conditions is necessary to minimize the formation of the isomeric ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Q3: What are the main challenges in purifying the final product?
A3: this compound is a polar, amphoteric molecule, which can make purification challenging. It often has low solubility in common organic solvents and high solubility in water, complicating extraction. Purification often relies on crystallization, pH adjustment to precipitate the product from an aqueous solution, or reverse-phase chromatography.[5][6] Salt formation with acidic or basic impurities can also hinder isolation.[5]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing causes and actionable solutions.
Issue 1: Low Yield in the Initial Cyclocondensation Reaction
-
Question: I'm reacting ethyl 2,4-dioxopentanoate with hydrazine hydrate to form ethyl 5-methyl-1H-pyrazole-3-carboxylate, but my yields are consistently below 40%. What's going wrong?
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The initial condensation to form the hydrazone and the subsequent cyclization are pH-sensitive. If the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. If it's too basic, the dicarbonyl may undergo side reactions. | Buffer the reaction mixture. A common approach is to use a mild acid catalyst like acetic acid in a solvent such as ethanol.[1] Maintain the pH in the range of 4-6 for optimal results. |
| Side Reactions | The 1,3-dicarbonyl starting material can undergo self-condensation or other side reactions, especially at elevated temperatures. | Maintain strict temperature control. Run the reaction at room temperature or slightly below. Add the hydrazine hydrate solution dropwise to the dicarbonyl solution to avoid localized high concentrations and heat generation. |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a gentle warming to 40-50°C for a short period might be beneficial, but watch for side product formation. |
| Product Loss During Workup | The pyrazole ester has some water solubility. Excessive washing with water during the extraction phase can lead to significant product loss. | When performing an aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extracting with a solvent like ethyl acetate. |
Issue 2: Over-oxidation or No Reaction During the Methyl Group Oxidation
-
Question: I'm trying to oxidize the methyl group of ethyl 5-methyl-1H-pyrazole-3-carboxylate to the hydroxymethyl group, but I'm either getting back my starting material or forming the carboxylic acid (pyrazole-3,5-dicarboxylic acid). How can I control this step?
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxidizing Agent is Too Strong/Weak | Strong oxidizing agents like potassium permanganate (KMnO₄) can easily oxidize the methyl group all the way to a carboxylic acid, especially under harsh conditions (high temperature, high concentration).[6] Weaker agents may not be sufficient to initiate the reaction. | A two-step approach is often more reliable. First, perform a free-radical bromination on the methyl group using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide) to form the 5-(bromomethyl) intermediate. Then, perform a nucleophilic substitution with a hydroxide source (e.g., aqueous sodium bicarbonate or sodium acetate followed by hydrolysis) to yield the alcohol. |
| Incorrect Stoichiometry | Using an excess of the oxidizing agent will favor the formation of the dicarboxylic acid. | Carefully control the stoichiometry. For direct oxidation, use no more than one equivalent of a milder oxidizing agent like selenium dioxide (SeO₂). For the bromination/hydrolysis route, use 1.05-1.1 equivalents of NBS. |
| Reaction Temperature | High temperatures promote over-oxidation. | For direct oxidation methods, maintain low temperatures. For the NBS bromination step, the reaction is typically run at reflux in a solvent like carbon tetrachloride or chlorobenzene, but careful monitoring is essential to stop the reaction once the starting material is consumed. |
Issue 3: Difficulty in Hydrolyzing the Ester without Side Reactions
-
Question: When I try to hydrolyze the ethyl ester of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate using NaOH, I get a complex mixture of products and low yields of the desired carboxylic acid. What is happening?
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Hydrolysis Conditions | Strong basic conditions (high concentration of NaOH) and high temperatures can lead to decomposition of the pyrazole ring or other side reactions. | Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF/water or methanol/water at room temperature is often effective and provides better control.[7] |
| Difficulty in Product Isolation | The final product is a dicarboxylic acid salt (dianion) in the basic reaction mixture. Upon acidification, decarboxylation can occur if the pH is too low or if the solution is heated. | After the hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath. Slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3.[6] Do not overshoot the pH. The product should precipitate out. If it remains in solution, extract with a polar solvent like ethyl acetate, but be aware this can be challenging. |
| Incomplete Hydrolysis | Insufficient reaction time or base can lead to incomplete conversion. | Allow the reaction to stir at room temperature for an extended period (12-24 hours) and monitor its progress. Add the base in slight excess (e.g., 2-3 equivalents) to ensure complete saponification. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol is based on the classical Knorr pyrazole synthesis.[8]
-
To a solution of ethyl 2,4-dioxopentanoate (1 equiv.) in ethanol (5 mL per gram of ester), add glacial acetic acid (0.1 equiv.).
-
Cool the mixture to 0-5°C in an ice bath.
-
Add hydrazine hydrate (1.1 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.
Workflow: Troubleshooting Low Yield in Synthesis
The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Yield for 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction yield of this important intermediate. Here, we address common challenges encountered during synthesis, providing scientifically grounded explanations and actionable protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My overall yield is consistently low. What are the most common causes?
Low yield in the synthesis of this compound can stem from several factors throughout the synthetic sequence. The most prevalent issues include incomplete reaction, formation of side products, and inefficient purification.
Common Synthetic Routes & Potential Pitfalls:
Two primary routes are commonly employed for the synthesis of this molecule:
-
Oxidation of 5-methyl-1H-pyrazole-3-carboxylic acid: This is a direct approach, but can be prone to over-oxidation or incomplete conversion.
-
Hydrolysis of a corresponding ester, such as ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate: This route often provides cleaner reactions but requires an additional hydrolysis step which can also impact yield.
A critical factor in pyrazole synthesis is controlling the reaction conditions to prevent the formation of isomeric impurities.[1][2] The regioselectivity of the initial pyrazole ring formation is crucial for the final product's purity and yield.
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in your starting material, such as 5-methyl-1H-pyrazole-3-carboxylic acid or its ester precursor, can introduce contaminants that are difficult to remove later.
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reagents. For oxidation reactions, a common issue is the formation of the corresponding aldehyde or over-oxidation to the dicarboxylic acid.
-
Improve Work-up and Purification: The product is a polar molecule, which can make extraction and purification challenging. Ensure proper pH adjustment during work-up to maximize precipitation or extraction efficiency.
Q2: I am observing significant side product formation during the oxidation of 5-methyl-1H-pyrazole-3-carboxylic acid. How can I minimize this?
Side product formation is a frequent challenge in this oxidation. The primary side products are typically the corresponding aldehyde (5-formyl-1H-pyrazole-3-carboxylic acid) and the dicarboxylic acid (1H-pyrazole-3,5-dicarboxylic acid) from over-oxidation.
Causality of Side Product Formation:
The pyrazole ring is susceptible to both oxidation and electrophilic substitution, and the reaction conditions must be carefully controlled to favor the desired hydroxymethyl product.[3] The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate can easily lead to over-oxidation.[4]
Recommended Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Use a milder oxidizing agent such as selenium dioxide (SeO2) or consider a multi-step approach involving bromination followed by nucleophilic substitution. | Milder agents provide better control over the extent of oxidation, minimizing the formation of the dicarboxylic acid. |
| Temperature | Maintain a low and consistent reaction temperature. | Higher temperatures increase the rate of reaction but can also promote over-oxidation and other side reactions. |
| Reaction Time | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). | Quenching the reaction at the optimal time prevents the accumulation of over-oxidized byproducts. |
| Stoichiometry | Use a slight excess of the starting material relative to the oxidizing agent. | This can help to ensure that the oxidizing agent is consumed before it can react further with the desired product. |
Experimental Protocol: Monitoring the Oxidation Reaction
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Choose an appropriate mobile phase that provides good separation of the starting material, product, and potential side products (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid).
-
Spot the reaction mixture at regular intervals alongside standards of the starting material and, if available, the expected product and side products.
-
Visualize the spots using a UV lamp and/or an appropriate staining agent.
-
The reaction is complete when the starting material spot has disappeared, and the product spot is at its maximum intensity.
Q3: The hydrolysis of the ester precursor is incomplete or leads to degradation. What are the optimal hydrolysis conditions?
Incomplete hydrolysis or degradation of the product during the saponification of the ester (e.g., ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate) can significantly reduce the yield.
Underlying Principles of Hydrolysis:
Base-mediated hydrolysis (saponification) is a common method for converting esters to carboxylic acids. However, the pyrazole ring can be sensitive to harsh basic conditions, potentially leading to ring-opening or other degradation pathways.
Troubleshooting Hydrolysis:
| Issue | Recommended Action | Scientific Explanation |
| Incomplete Hydrolysis | Increase reaction time or temperature moderately. Consider using a different base (e.g., LiOH instead of NaOH or KOH). | A stronger nucleophile or more forcing conditions may be required to drive the reaction to completion. |
| Product Degradation | Use milder conditions: lower temperature, shorter reaction time, or a weaker base. Carefully neutralize the reaction mixture to the isoelectric point of the product. | Minimizing exposure to harsh conditions will reduce the likelihood of degradation. Proper pH control during work-up is crucial for isolating the carboxylic acid without forming the carboxylate salt or causing degradation. |
| Difficult Isolation | After acidification, if the product does not precipitate, extract with a suitable organic solvent like ethyl acetate. | The polarity of the product may require extraction rather than simple filtration. |
Q4: I'm struggling with the purification of the final product. What is the most effective method?
The polar nature of this compound can make purification by traditional methods like silica gel chromatography challenging.
Purification Strategy Flowchart:
Caption: Purification workflow for this compound.
Detailed Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Acid-Base Extraction: This technique can be used to remove neutral or basic impurities.
-
Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration or extract with an organic solvent.
-
-
Reverse-Phase Chromatography: If other methods fail, reverse-phase chromatography (e.g., using a C18 stationary phase) can be effective for purifying highly polar compounds.
Key Experimental Protocols
Protocol 1: Synthesis via Oxidation of 5-methyl-1H-pyrazole-3-carboxylic acid
This protocol provides a general guideline. Optimization of specific parameters may be necessary based on your experimental setup and observations.
Workflow Diagram:
Caption: General workflow for the oxidation of 5-methyl-1H-pyrazole-3-carboxylic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture).
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., selenium dioxide, 1.1 eq) to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS as described in the troubleshooting section.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a reducing agent to destroy excess oxidant).
-
Work-up: Adjust the pH of the reaction mixture to precipitate the product. Filter the solid and wash with cold water. Alternatively, extract the product into an organic solvent.
-
Purification: Purify the crude product by recrystallization or another appropriate method as outlined in the purification section.
Protocol 2: Synthesis via Hydrolysis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Step-by-Step Procedure:
-
Reaction Setup: Dissolve ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add an aqueous solution of a base (e.g., NaOH or LiOH, 1.5-2.0 eq) to the ester solution.
-
Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralization: Cool the reaction mixture in an ice bath and carefully add a dilute acid (e.g., 1M HCl) to adjust the pH to approximately 3-4.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product as necessary.
References
- 1. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the purification of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid (HMPCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining high-purity HMPCA.
Introduction
This compound is a polar, bifunctional molecule containing both a carboxylic acid and a primary alcohol. This unique structure presents specific challenges during purification, primarily due to its high polarity and potential for strong intermolecular interactions, which can lead to issues like poor solubility in common organic solvents, streaking on silica gel, and difficulty in crystallization. This guide will address these challenges with scientifically grounded solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of HMPCA.
Issue 1: The compound is "oiling out" during recrystallization instead of forming crystals.
Q: My HMPCA is precipitating as an oil from the recrystallization solvent. What's happening and how can I fix it?
A: "Oiling out" typically occurs when a compound precipitates from a solution at a temperature above its melting point or when the concentration of the solute is too high for crystal lattice formation to occur effectively.[1]
-
Causality: The high polarity of HMPCA, driven by the carboxylic acid and hydroxymethyl groups, can lead to very strong solute-solvent interactions. If the solution is supersaturated and cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice, instead aggregating as an amorphous oil.
-
Solutions:
-
Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to decrease the saturation point. This ensures that crystallization begins at a lower temperature, ideally below the compound's melting point.[1]
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools gradually) can promote the formation of well-defined crystals.[1]
-
Solvent System Modification: Experiment with a different solvent or a mixed-solvent system. For a highly polar compound like HMPCA, a mixture like ethanol/water or methanol/water can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., methanol) and then slowly add the hot "anti-solvent" (e.g., water) until persistent turbidity is observed before allowing it to cool slowly.[1]
-
Seed Crystals: If you have a small amount of pure, solid HMPCA, add a tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for crystallization to begin.[1]
-
Issue 2: The compound streaks badly on normal-phase TLC and column chromatography.
Q: I'm trying to run a silica gel column, but my compound streaks from the baseline to the solvent front, making separation impossible. Why is this happening?
A: Streaking on silica gel is a classic sign of strong, undesirable interactions between a polar analyte and the acidic silanol groups on the silica surface.[2] For HMPCA, both the carboxylic acid and the basic pyrazole nitrogen can interact strongly with silica.
-
Causality: The acidic nature of silica gel can lead to strong adsorption of basic compounds, while the polar surface can bind tightly to the carboxylic acid and alcohol functionalities. This results in slow, uneven elution, appearing as a streak rather than a compact spot or band.[2][3]
-
Solutions:
-
Mobile Phase Modification:
-
For Acidic Compounds: Add a small amount of a volatile acid, like acetic or formic acid (0.1–2.0%), to the mobile phase. This protonates the analyte, reducing its interaction with the silica.[2]
-
For Basic Compounds: Add a small amount of a volatile base, like triethylamine (0.1–2.0%) or a solution of ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol stock solution added to dichloromethane). This neutralizes the acidic sites on the silica gel.[3][4] Given the amphoteric nature of HMPCA, either approach could be beneficial, and empirical testing is recommended.
-
-
Use a Different Stationary Phase:
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is often more effective. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and retention is increased for more polar analytes.[5]
-
Alumina: Alumina is a good alternative to silica, especially for basic compounds, as it is less acidic.[4]
-
Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a base like triethylamine to reduce the acidity of the silanol groups.[5]
-
-
Issue 3: The compound shows very low solubility in common organic solvents for chromatography.
Q: I'm struggling to dissolve my crude HMPCA in a suitable solvent for loading onto a chromatography column. What are my options?
A: The combination of the ionic carboxylic acid and the polar hydroxymethyl group makes HMPCA sparingly soluble in many common, less-polar chromatography solvents like hexane and ethyl acetate.
-
Causality: The strong intermolecular hydrogen bonding in solid HMPCA requires a highly polar solvent to effectively solvate the molecule and overcome the lattice energy.
-
Solutions:
-
Dry Loading: This is the preferred method when solubility is an issue. Dissolve your crude product in a solvent in which it is soluble (e.g., methanol, DMSO). Add this solution to a small amount of silica gel (or the stationary phase you plan to use) in a round-bottom flask. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of your packed column.[6]
-
Use a More Polar Loading Solvent: If wet loading is necessary, use the minimum amount of a more polar solvent (like methanol or a small amount of DMF) to dissolve the sample. Be aware that using a loading solvent that is significantly more polar than your initial mobile phase can lead to band broadening and reduced separation efficiency.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for HMPCA? A1: Given its high polarity, a mixed solvent system is often a good starting point. Ethanol/water or methanol/water are excellent choices. Dissolve the crude solid in a minimum of hot alcohol and add hot water dropwise until the solution becomes cloudy, then allow it to cool slowly.[1]
Q2: How can I determine if my compound is degrading on the silica gel column? A2: You can perform a stability test using two-dimensional TLC (2D-TLC). Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it should appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[3]
Q3: My compound won't elute from a C18 reversed-phase column, even with 100% water. What should I do? A3: While unlikely for a polar compound like HMPCA to be completely retained, if you face issues with elution from a reversed-phase column, you can modify the mobile phase. Adjusting the pH can alter the ionization state of the carboxylic acid. Using a buffer (e.g., ammonium formate or formic acid) can improve peak shape and retention time.[5]
Q4: Can I purify HMPCA by forming a salt? A4: Yes, this can be an effective purification strategy, especially for removing non-ionizable impurities. You can dissolve the crude material in a suitable solvent and add a base (e.g., sodium hydroxide, sodium bicarbonate) to form the carboxylate salt, which may precipitate or be extracted into an aqueous layer. After separating the salt, you can re-acidify to precipitate the pure carboxylic acid.[7][8]
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Methanol/Water)
This protocol is ideal when a single solvent does not provide the desired solubility characteristics for recrystallization.
-
Dissolution: Place the crude HMPCA in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring to dissolve the solid completely.
-
Addition of Anti-Solvent: While the methanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: If turbidity is significant, add a few more drops of hot methanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol is designed to overcome the challenges of streaking on silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a mixture of dichloromethane (DCM) and methanol (MeOH). If streaking occurs, add 1% acetic acid to the mobile phase and re-run the TLC. A good Rf value for column chromatography is typically between 0.2 and 0.4.[5]
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen initial mobile phase (e.g., 95:5 DCM/MeOH + 1% acetic acid).
-
Sample Loading: Prepare your sample by adsorbing it onto a small amount of silica gel (dry loading, as described in the Troubleshooting section). Carefully add the dried sample/silica mixture to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. You can run the column isocratically (with the same solvent mixture throughout) or gradually increase the polarity (gradient elution) by slowly increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the acetic acid may require co-evaporation with a solvent like toluene.
Visualization & Workflow Diagrams
Below are diagrams illustrating the decision-making process for purification and the workflow for a typical flash chromatography experiment.
Caption: Decision tree for selecting a purification method for HMPCA.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of Pyrazole Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acid derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of this important class of compounds. Our goal is to empower you with the knowledge to anticipate and resolve stability-related challenges in your experimental work, ensuring the integrity and reliability of your results.
Introduction: The Duality of Pyrazole Carboxylic Acids
Pyrazole carboxylic acid derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities. However, their inherent chemical nature, possessing both a weakly basic pyrazole ring and an acidic carboxylic acid moiety, presents unique stability challenges. Understanding these potential liabilities is crucial for the development of robust formulations and reliable analytical methods. This guide will delve into the common stability issues, their underlying mechanisms, and practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the handling and analysis of pyrazole carboxylic acid derivatives.
Q1: My pyrazole carboxylic acid derivative is showing signs of degradation in an aqueous solution at neutral pH. What is the likely cause?
A1: While many pyrazole derivatives are relatively stable, degradation in neutral aqueous solutions can occur, primarily through two mechanisms:
-
Hydrolysis of Susceptible Functional Groups: If your derivative contains other functional groups, such as esters or amides, these are prone to hydrolysis. The carboxylic acid group on the pyrazole ring can sometimes intramolecularly catalyze this process.
-
Oxidative Degradation: Trace amounts of dissolved oxygen or metal ions in your solution can initiate oxidative degradation. The electron-rich pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened byproducts or the formation of N-oxides.[1][2]
Q2: I'm observing significant degradation of my compound under acidic conditions. Is the pyrazole ring being cleaved?
A2: While severe acidic conditions can potentially lead to pyrazole ring cleavage, it is a less common degradation pathway under typical experimental conditions. More frequently, acidic stress will lead to:
-
Hydrolysis of Acid-Labile Groups: Similar to neutral conditions, other functional groups on your molecule may be susceptible to acid-catalyzed hydrolysis.
-
Decarboxylation: Depending on the substitution pattern and temperature, the carboxylic acid group itself may be lost as carbon dioxide.
It is important to characterize the degradation products to confirm the pathway.
Q3: My HPLC chromatogram shows significant peak tailing for my pyrazole carboxylic acid derivative. What's causing this and how can I fix it?
A3: Peak tailing is a common issue with compounds like pyrazole carboxylic acids that have both acidic and basic functional groups. The primary cause is secondary interactions with the stationary phase.[3][4][5][6][7][8]
-
Acidic Tailing: The carboxylic acid group can interact with residual, un-endcapped silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is buffered at a pH at least 2 units below the pKa of the carboxylic acid. Adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can also help.[3]
-
Basic Tailing: The nitrogen atoms in the pyrazole ring can interact with acidic silanol groups. To address this, you can either work at a low pH to protonate the pyrazole nitrogens or add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[4][5] Using a highly end-capped or a hybrid stationary phase column can also significantly reduce these interactions.
Q4: I'm performing a forced degradation study and I'm not seeing any degradation under oxidative stress with hydrogen peroxide. What should I do?
A4: If you don't observe degradation with standard concentrations of hydrogen peroxide (e.g., 3%), you can try more forcing conditions. However, be mindful that overly harsh conditions can lead to unrealistic degradation pathways. Consider the following:
-
Increase Peroxide Concentration: You can cautiously increase the concentration of hydrogen peroxide (e.g., up to 30%).
-
Increase Temperature: Heating the reaction mixture (e.g., to 60 °C) can accelerate the oxidation.[9][10]
-
Use a Different Oxidizing Agent: In some cases, other oxidizing agents like AIBN (azobisisobutyronitrile) or metal ions might be necessary to induce degradation.[10][11]
-
Confirm Analyte Stability: It's also possible that your specific pyrazole carboxylic acid derivative is inherently stable to oxidation. If no degradation is observed under reasonably stressed conditions, you can document this as part of your stability assessment.[10]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common stability-related problems.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of compound in solution over time | Hydrolysis, Oxidation, Photodegradation | 1. Control for Light: Store solutions in amber vials or protected from light to rule out photodegradation. 2. Degas Solvents: Purge aqueous solutions with nitrogen or argon to remove dissolved oxygen and minimize oxidation. 3. Add an Antioxidant: For compounds highly susceptible to oxidation, consider adding a small amount of an antioxidant like BHT, if compatible with your experiment. 4. Adjust pH: If hydrolysis is suspected, adjust the pH to a range where the compound is known to be more stable (if possible for your application). |
| Appearance of unexpected peaks in HPLC | Degradation products, Impurities from reagents | 1. Run a Blank: Inject a blank (solvent) to ensure the peaks are not from the system or solvent. 2. Analyze Stressed Samples: Compare the chromatogram to those from your forced degradation studies to see if the new peaks match any known degradants. 3. Use a High-Purity Solvent: Ensure all solvents and reagents are of high purity to avoid introducing impurities. |
| Poor Mass Balance in Forced Degradation Studies | Non-chromophoric degradants, Volatile degradants, Co-elution | 1. Use a Mass-Sensitive Detector: If you suspect non-UV active degradation products, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector. 2. Check Headspace: For volatile degradants, consider headspace GC-MS analysis of your stressed samples. 3. Optimize Chromatography: If co-elution is suspected, modify your HPLC method (gradient, mobile phase composition, column chemistry) to improve resolution.[12][13][14] |
| Irreproducible Stability Data | Inconsistent storage conditions, Sample preparation variability | 1. Standardize Storage: Ensure all samples are stored under identical and controlled conditions (temperature, humidity, light). 2. Validate Sample Preparation: Make sure your sample preparation method is robust and reproducible. Small variations in pH or solvent composition during preparation can affect stability. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[9][10][11][15][16][17][18] Here are detailed, step-by-step protocols for subjecting your pyrazole carboxylic acid derivative to various stress conditions.
Protocol 1: Hydrolytic Degradation (Acidic and Basic)
-
Sample Preparation: Prepare a stock solution of your pyrazole carboxylic acid derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N HCl.
-
Gently mix and heat at 60 °C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To a separate vial, add an aliquot of the stock solution and an equal volume of 0.1 N NaOH.
-
Gently mix and heat at 60 °C.
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Analysis: Analyze the neutralized samples by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound as described in Protocol 1.
-
Oxidative Stress:
-
To a vial, add an aliquot of the stock solution and an equal volume of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Thermal Degradation
-
Solid-State Stress:
-
Place a small amount of the solid compound in a vial.
-
Heat the vial in an oven at a temperature below the compound's melting point (e.g., 70 °C).
-
At various time points (e.g., 1, 3, 5 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Solution-State Stress:
-
Prepare a solution of the compound in a suitable solvent.
-
Heat the solution in a sealed vial at 60 °C.
-
Withdraw aliquots at various time points for HPLC analysis.
-
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette or a photostable vial.
-
Light Exposure:
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A photostability chamber is ideal.
-
Simultaneously, run a control sample stored in the dark under the same temperature conditions.
-
-
Analysis: Analyze the exposed and control samples at various time points by HPLC.
Visualizing Degradation: Potential Pathways
To aid in the identification of degradation products, it is helpful to visualize potential degradation pathways.
Caption: Potential degradation pathways for pyrazole carboxylic acid derivatives.
Decision-Making Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Conclusion
The stability of pyrazole carboxylic acid derivatives is a multifaceted issue that requires a systematic and informed approach. By understanding the potential degradation pathways and employing robust analytical techniques, researchers can ensure the quality and reliability of their work. This technical support center provides a foundation for addressing common stability challenges. We encourage you to use this guide as a starting point for your investigations and to always approach stability studies with a critical and analytical mindset.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-assisted rearrangement of substituted 3-arylaminopyrazoles with an allomaltol fragment into tricyclic cyclopenta[4,5]pyrrolo[2,3-c]pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Enhancing the Solubility of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. Here, we combine fundamental chemical principles with field-proven techniques to help you overcome solubility hurdles and ensure the success of your research.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter in the lab, offering step-by-step protocols and the scientific rationale behind them.
Question 1: My this compound won't dissolve in water. What is the first thing I should try?
Answer:
The limited aqueous solubility of this compound is expected due to the crystalline nature of many organic solids. The primary and most effective initial approach is pH adjustment.[1][2] The molecule possesses both an acidic carboxylic acid group and a weakly basic pyrazole ring, making its solubility highly dependent on the pH of the aqueous medium.
Underlying Principle: Ionization
At a pH below its pKa, the carboxylic acid group will be protonated (-COOH), and the molecule will be neutral and less soluble. Above its pKa, the carboxylic acid will be deprotonated (-COO⁻), forming a carboxylate salt that is significantly more soluble in water. Conversely, the pyrazole ring can be protonated under acidic conditions, which can also increase solubility.[3]
-
Prepare a Slurry: Suspend the desired amount of this compound in deionized water or your desired aqueous buffer at room temperature.
-
Initial pH Measurement: Measure the initial pH of the slurry.
-
Titration with Base: While stirring, slowly add a 0.1 M to 1 M solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.
-
Monitor Dissolution: Continue to add the base and monitor for the dissolution of the solid. You should observe the solid dissolving as the pH increases.
-
Final pH: Once the solid is fully dissolved, record the final pH. This will give you an indication of the pH required for complete solubilization at that concentration.
-
Stability Check: After dissolution, it is crucial to monitor the solution for any precipitation over time, as some compounds can "crash out" of solution.
Question 2: I need to dissolve the compound in an organic solvent for a reaction, but it has poor solubility in common non-polar solvents. What are my options?
Answer:
For organic reactions, co-solvency and the use of polar aprotic solvents are the most effective strategies. The hydroxymethyl and carboxylic acid groups make the molecule quite polar, limiting its solubility in non-polar solvents like hexanes or toluene.
Strategy 1: Co-Solvent Systems
A co-solvent system involves mixing a solvent in which the compound is poorly soluble with a miscible solvent in which it is more soluble.[2] This can disrupt the solvent-solvent interactions of the primary solvent and create a more favorable environment for the solute.
-
Primary Solvent: Choose your primary reaction solvent (e.g., dichloromethane, THF).
-
Co-Solvent Selection: Select a more polar, miscible co-solvent. Good candidates include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[4]
-
Methanol or Ethanol
-
-
Titration: To your compound suspended in the primary solvent, add the co-solvent dropwise or in small aliquots (e.g., 1-5% v/v) with stirring until dissolution is achieved.
-
Reaction Compatibility: Ensure the co-solvent will not interfere with your downstream reaction chemistry.
Strategy 2: Utilizing Polar Aprotic Solvents
If your reaction conditions permit, using a polar aprotic solvent as the primary solvent may be the most straightforward approach.
| Solvent | Dielectric Constant (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solubilizing power for polar compounds. High boiling point. |
| Dimethylformamide (DMF) | 37 | Good alternative to DMSO. Can be easier to remove under vacuum. |
| Acetonitrile (MeCN) | 38 | Less polar than DMSO/DMF but can be effective and is often less reactive. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected pKa of this compound?
FAQ 2: Can I form a stable salt of this compound to improve its handling and solubility?
Yes, salt formation is a common and highly effective method for increasing the aqueous solubility and dissolution rate of acidic or basic drugs.[1] Given the presence of the carboxylic acid, forming a salt with a pharmaceutically acceptable base (e.g., sodium, potassium, calcium, or an amine like tromethamine) is a viable strategy.
FAQ 3: Would particle size reduction, like micronization, help improve the dissolution rate?
Absolutely. For compounds where the dissolution rate is the limiting factor for solubility (often seen in high-throughput screening), reducing the particle size can be very effective.[2] Micronization increases the surface area of the solid, which, according to the Noyes-Whitney equation, leads to a faster rate of dissolution. However, it's important to note that while this increases the rate of dissolution, it does not increase the equilibrium solubility of the compound.[2]
FAQ 4: How does the hydroxymethyl group affect the solubility of the molecule?
The hydroxymethyl group (-CH₂OH) is a polar functional group that can participate in hydrogen bonding. This generally enhances aqueous solubility compared to a non-substituted analogue (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid).[5][6] It provides an additional site for interaction with water molecules, which can help to overcome the crystal lattice energy of the solid state.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
- 5. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | 61453-48-3 [smolecule.com]
Technical Support Center: Synthesis of Chiral Pyrazole Derivatives
A Guide to Preventing and Troubleshooting Racemization for Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The synthesis of enantiomerically pure pyrazole derivatives is often crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3][4] However, maintaining chiral integrity throughout a synthetic sequence can be a significant challenge. Racemization, the conversion of an enantiomerically enriched mixture into a 1:1 mixture of enantiomers (a racemate), is a common pitfall that can compromise the efficacy and safety of a drug candidate.[5][6]
This technical support guide is designed to provide researchers and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting racemization during the synthesis of chiral pyrazole derivatives. Drawing from established literature and practical experience, this guide offers in-depth explanations, actionable protocols, and troubleshooting workflows to help you navigate the complexities of stereoselective pyrazole synthesis.
I. Understanding Racemization in Pyrazole Synthesis
Before delving into troubleshooting, it is essential to grasp the fundamental mechanisms by which racemization can occur. In the context of pyrazole derivatives, two primary types of chirality are of concern: central chirality (at a stereogenic carbon or other atom) and axial chirality (atropisomerism).
Racemization at a Stereogenic Center
The most common cause of racemization for pyrazole derivatives with a chiral center is the formation of a planar, achiral intermediate.[5][7] This often occurs when a stereogenic carbon is adjacent to a π-system, such as a carbonyl group, and bears an acidic proton.
Key Mechanisms:
-
Base-Catalyzed Enolization: A base can abstract an acidic proton from the stereocenter, forming a planar enolate intermediate. Subsequent non-stereospecific protonation leads to a racemic mixture.[5][7]
-
Acid-Catalyzed Enolization: In the presence of an acid, tautomerization to a planar enol can occur, which, upon re-protonation, can yield both enantiomers.[7]
-
Carbocation Formation: Reactions proceeding through a carbocation intermediate at the stereocenter will lead to racemization, as the incoming nucleophile can attack the planar carbocation from either face with equal probability.[8]
Atropisomerism and Rotational Inversion
Atropisomerism is a form of axial chirality that arises from restricted rotation around a single bond, typically between two aryl or heteroaryl rings.[4] Many biologically active pyrazole derivatives are atropisomeric. Racemization in these cases occurs through rotation around the chiral axis, and the stability of the atropisomers is determined by the rotational energy barrier.[4][9]
Factors Influencing Atropisomeric Stability:
-
Steric Hindrance: Bulky substituents ortho to the axis of rotation increase the energy barrier and slow down racemization.
-
Temperature: Higher temperatures provide the energy needed to overcome the rotational barrier, leading to faster racemization.[10][11]
-
Solvent: The solvent can influence the rotational barrier by stabilizing or destabilizing the transition state of rotation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of chiral pyrazole derivatives.
Issue 1: Loss of Enantiomeric Excess (ee) During Reaction
Q1: My reaction started with a high ee starting material, but the final pyrazole product has a low ee or is completely racemic. What are the likely causes?
A1: This is a classic sign of in-situ racemization. The most probable culprits are your reaction conditions. Consider the following:
-
Presence of a Strong Base: If your chiral center has an acidic proton (e.g., alpha to a carbonyl), even catalytic amounts of a strong base (e.g., alkoxides, hydroxides) can cause rapid racemization via enolate formation.[5]
-
Elevated Temperatures: Many racemization processes are accelerated at higher temperatures.[10][11] If your reaction requires heating, you may be providing enough thermal energy to overcome the racemization barrier. This is particularly relevant for atropisomers with moderate rotational barriers.[9][12]
-
Acidic Conditions: If your reaction is run under acidic conditions, you may be promoting racemization through the formation of a planar enol or a carbocation intermediate.[7]
-
Prolonged Reaction Times: The longer your chiral product is exposed to racemizing conditions, the more its ee will degrade.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Issue 2: Inconsistent Enantioselectivity in Asymmetric Synthesis
Q2: I am using a chiral catalyst to synthesize my pyrazole derivative, but the enantioselectivity is low or varies between batches. What should I investigate?
A2: Inconsistent enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst's performance or competing non-catalyzed pathways.
-
Catalyst Purity and Activity: Ensure your chiral catalyst and any associated ligands are pure and active. Impurities can sometimes act as competing catalysts or poison the desired catalytic cycle.
-
Solvent Effects: The choice of solvent can dramatically impact enantioselectivity.[1] Solvents can influence the conformation of the catalyst-substrate complex, which is critical for stereochemical control. Screen a range of solvents with varying polarities and coordinating abilities.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Even small fluctuations can affect the energy difference between the diastereomeric transition states, leading to lower ee. Maintain strict temperature control throughout the reaction.
-
Substrate Quality: Impurities in your starting materials can interfere with the catalyst. Ensure your substrates are of high purity.
-
Background (Non-Catalyzed) Reaction: A competing, non-enantioselective background reaction can erode the ee. This is more likely at higher temperatures or with highly reactive substrates. Try running the reaction at a lower temperature to favor the catalyzed pathway, which typically has a lower activation energy.
Data Summary: Impact of Reaction Parameters on Enantioselectivity
| Parameter | Potential Impact on ee | Recommendation |
| Temperature | Lower temperatures generally increase ee. | Run reactions at the lowest practical temperature.[13] |
| Solvent | Can significantly alter the chiral environment. | Screen a variety of solvents (e.g., Toluene, DCM, THF, HFIP). |
| Base Strength | Strong bases can cause background reactions or racemization. | Use weaker, non-nucleophilic bases where possible.[14] |
| Catalyst Loading | Insufficient catalyst can lead to a more prominent background reaction. | Optimize catalyst loading; too high can be uneconomical. |
| Concentration | Can affect reaction kinetics and aggregation states of the catalyst. | Investigate the effect of reactant concentration. |
Issue 3: Racemization During Workup or Purification
Q3: My reaction mixture shows a high ee, but I lose stereochemical purity after workup and chromatography. How can I prevent this?
A3: Racemization during post-reaction processing is a common and often overlooked problem.
-
Acidic or Basic Conditions During Workup: Aqueous acidic or basic washes can cause racemization, especially if your pyrazole derivative is sensitive to these conditions. Use neutral water for washes if possible, or use buffered solutions (e.g., saturated ammonium chloride, saturated sodium bicarbonate) and minimize contact time.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause racemization of acid-labile compounds. Consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina (basic or neutral) or a bonded-phase silica.
-
Elevated Temperatures During Solvent Removal: Removing solvents under high vacuum can cause significant cooling, but using a high-temperature rotary evaporator bath can lead to thermal racemization. Remove solvents at the lowest practical temperature.
Protocol: Neutral Workup and Purification
-
Quenching: Quench the reaction with a neutral or buffered aqueous solution (e.g., saturated NH₄Cl).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Concentrate the solution in vacuo at a low temperature (e.g., ≤ 30 °C).
-
Purification: If chromatography is necessary, first try a small-scale run on standard silica gel and check the ee of the product. If racemization is observed, switch to a deactivated stationary phase or add a small amount (0.1-1%) of a volatile base like triethylamine to the mobile phase.
III. Analytical Methods for Detecting Racemization
Accurate determination of enantiomeric excess is critical. The primary technique for this is chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your pyrazole derivative. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point.[15][16]
-
Mobile Phase Screening:
-
Normal Phase: Typically mixtures of a hydrocarbon (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).
-
Polar Organic Mode: Acetonitrile or methanol with an alcohol modifier can offer faster analysis times.[3]
-
-
Sample Preparation: Dissolve a small amount of your purified compound and the corresponding racemic material in the mobile phase.
-
Analysis:
-
Inject the racemic sample to determine the retention times of both enantiomers and ensure baseline separation.
-
Inject your chiral sample under the same conditions.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Chiral NMR Spectroscopy:
In some cases, chiral solvating agents or chiral derivatizing agents can be used to differentiate enantiomers in NMR spectroscopy, allowing for the determination of ee without chromatography.[9][17]
IV. Advanced Topics: Atropisomeric Pyrazoles
Q4: I am working with a biaryl pyrazole, and I suspect it is an atropisomer. How can I determine its rotational stability?
A4: The stability of atropisomers is a kinetic phenomenon. You need to determine the energy barrier to rotation.
-
Computational Modeling: Density Functional Theory (DFT) calculations can provide an estimate of the rotational energy barrier (ΔG‡). Barriers above ~23 kcal/mol at room temperature suggest that the atropisomers may be separable.[9]
-
Thermal Racemization Studies:
-
Isolate an enantiomerically enriched sample of your atropisomeric pyrazole.
-
Dissolve the sample in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Heat the sample at a series of known temperatures and monitor the loss of ee over time using chiral HPLC.
-
This data can be used to construct an Eyring plot and experimentally determine the activation parameters (ΔH‡ and ΔS‡) for racemization.[18]
-
Caption: Energy profile for atropisomeric racemization.
V. Conclusion
Avoiding racemization in the synthesis of chiral pyrazole derivatives requires a thorough understanding of the potential racemization pathways and careful control over reaction, workup, and purification conditions. By systematically evaluating factors such as temperature, pH, solvent, and reaction time, researchers can significantly improve the stereochemical outcome of their syntheses. This guide provides a framework for troubleshooting common issues and implementing robust protocols to ensure the chiral integrity of your valuable pyrazole derivatives.
VI. References
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(71), 13536-13549. --INVALID-LINK--
-
Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. --INVALID-LINK--
-
Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. --INVALID-LINK--
-
Wang, Y., et al. (2020). Asymmetric synthesis of atropisomeric pyrazole via an enantioselective reaction of azonaphthalene with pyrazolone. Chemical Communications. --INVALID-LINK--
-
Li, J., et al. (2023). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Nature Communications. --INVALID-LINK--
-
Polshettiwar, V., & Hesham, S. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. --INVALID-LINK--
-
Polshettiwar, V., & Hesham, S. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. --INVALID-LINK--
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. --INVALID-LINK--
-
Smith, A. M., et al. (2022). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. --INVALID-LINK--
-
Anonymous. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. --INVALID-LINK--
-
Anonymous. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. --INVALID-LINK--
-
Padwa, A., et al. (2013). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][19]-sigmatropic rearrangement with stereoretention. Chemistry - A European Journal. --INVALID-LINK--
-
Anonymous. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering. --INVALID-LINK--
-
Anonymous. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. --INVALID-LINK--
-
Anonymous. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Anonymous. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. SlideShare. --INVALID-LINK--
-
Kulyk, K., et al. (2024). Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? Chemical Science. --INVALID-LINK--
-
Polshettiwar, V., & Hesham, S. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. --INVALID-LINK--
-
Anonymous. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--
-
Gherase, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry. --INVALID-LINK--
-
LaPlante, S. R., et al. (2013). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. --INVALID-LINK--
-
Anonymous. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. --INVALID-LINK--
-
Anonymous. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. --INVALID-LINK--
-
Morris, G. A. (2018). Racemisation in Chemistry and Biology. The University of Manchester. --INVALID-LINK--
-
Anonymous. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. --INVALID-LINK--
-
Anonymous. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. --INVALID-LINK--
-
Smith, A. M., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega. --INVALID-LINK--
-
Anonymous. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. --INVALID-LINK--
-
Anonymous. (2021). 19.11: Racemization. Chemistry LibreTexts. --INVALID-LINK--
-
Anonymous. (n.d.). Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology. ACS Publications. --INVALID-LINK--
-
Anonymous. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. --INVALID-LINK--
-
Anonymous. (n.d.). Racemization. Wikipedia. --INVALID-LINK--
-
Anonymous. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. --INVALID-LINK--
-
Anonymous. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. --INVALID-LINK--
-
Smith, A. M., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega. --INVALID-LINK--
-
Anonymous. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem. --INVALID-LINK--
-
Anonymous. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Anonymous. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. --INVALID-LINK--
-
Anonymous. (2018). Atropisomers. The Knowles Group - Princeton University. --INVALID-LINK--
-
Anonymous. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. --INVALID-LINK--
-
Anonymous. (2022). Enantioselective Addition of Pyrazoles to Dienes. PMC - NIH. --INVALID-LINK--
-
Anonymous. (2021). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Anonymous. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. --INVALID-LINK--
-
Anonymous. (n.d.). RU2610352C1 - Method for determination of enantiomeric excess of chiral compounds (versions). Google Patents. --INVALID-LINK--
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Atropisomer Racemization Kinetics Using Segmented Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic building block frequently utilized in the synthesis of pharmacologically active agents.[1][2] We will compare the "gold standard" method, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques, offering field-proven insights into the causality behind experimental choices and best practices for achieving irrefutable structural proof.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] It provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom can be derived.[4] This technique is not merely an analysis; it is the ultimate arbiter of molecular structure, revealing intricate details of bond lengths, angles, and intermolecular interactions that govern the material's behavior in the solid state.
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The underlying principle is that a perfectly ordered crystal lattice will diffract X-rays in a unique pattern, which can be mathematically deconvoluted to reveal the structure of the repeating unit cell.
Caption: The workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Self-Validating System
1. Crystal Growth (The Critical Hurdle):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to encourage slow, ordered molecular assembly, which minimizes defects. For this compound, its polar functional groups (carboxylic acid, alcohol, pyrazole N-H) suggest solvents like ethanol, methanol, or water mixtures.
-
Method (Slow Evaporation):
-
Prepare a saturated solution of the high-purity compound in a suitable solvent (e.g., ethanol/water) in a clean vial.
-
Loosely cap the vial to allow for very slow solvent evaporation over several days to weeks.
-
Monitor periodically for the formation of small, well-defined crystals with sharp edges and smooth faces. The process is often a matter of trial and error, and obtaining suitable crystals is the most significant challenge.[3]
-
2. Data Collection:
-
Rationale: A suitable crystal is mounted and rotated in a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector, capturing hundreds or thousands of unique reflections from different crystal orientations.
-
Method:
-
A single crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
The mounted crystal is placed in the diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and the diffraction pattern is recorded.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Method:
-
Specialized software is used to integrate the raw diffraction images and correct for experimental factors.
-
The crystal system and space group are determined.
-
Direct methods or Patterson functions are used to generate an initial structural model.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-10% for a well-refined small molecule structure.
-
Anticipated Data and Interpretation
The output is an unambiguous 3D model providing precise atomic coordinates. This allows for the definitive confirmation of the pyrazole tautomer, the conformation of the hydroxymethyl and carboxylic acid groups, and the hydrogen bonding network in the solid state.
| Parameter | Expected Value / Information | Significance |
| Formula Unit | C₅H₆N₂O₃ | Confirms elemental composition in the crystal. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Bond Lengths | C-C, C-N, C=N, C-O, C=O | Confirms covalent structure; e.g., distinguishes C=N from C-N. |
| Bond Angles | e.g., O-C-C, C-N-N | Defines the geometry around each atom. |
| Hydrogen Bonding | e.g., O-H···N, N-H···O | Reveals intermolecular interactions holding the crystal together. |
| R-factor | < 0.05 (5%) | A key indicator of the quality of the fit between the model and data. |
Part 2: Orthogonal Validation with Spectroscopic Methods
While crystallography provides the ultimate proof, it is not always feasible due to difficulties in obtaining suitable crystals.[1] In such cases, a combination of spectroscopic techniques is employed to build a cohesive and compelling structural argument. These methods are complementary, each providing a different piece of the structural puzzle.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Caption: The workflow for structural elucidation using NMR spectroscopy.
Experimental Protocol (¹H, ¹³C, HMBC):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is suitable due to the compound's polarity and exchangeable protons). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.[7]
-
2D NMR: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This crucial experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds, allowing for the unambiguous connection of molecular fragments.[8]
Anticipated Data and Interpretation:
| Technique | Expected Observation for this compound | Interpretation |
| ¹H NMR | ~13.5 ppm (broad s, 1H), ~7.0 ppm (s, 1H), ~5.5 ppm (t, 1H), ~4.6 ppm (d, 2H) | Carboxylic acid OH, pyrazole C4-H, hydroxymethyl OH, hydroxymethyl CH₂.[1][7] |
| ¹³C NMR | ~162 ppm, ~145 ppm, ~140 ppm, ~110 ppm, ~55 ppm | C=O (acid), C3 & C5 (pyrazole), C4 (pyrazole), CH₂OH.[7][9] |
| HMBC | Correlation between CH₂ protons (~4.6 ppm) and pyrazole C5 (~140 ppm). | Confirms the hydroxymethyl group is attached to the C5 position of the pyrazole ring.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of measuring mass to within a few parts per million.
Experimental Protocol (ESI-HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in both positive and negative ion modes.
Anticipated Data and Interpretation:
-
Molecular Formula: C₅H₆N₂O₃
-
Exact Mass: 158.0378
-
Expected HRMS (ESI-): [M-H]⁻ = 157.0306. This provides extremely strong evidence for the elemental composition.[10]
-
Fragmentation: Fragmentation of the pyrazole ring can provide further structural clues, though it is less definitive than NMR for isomer differentiation.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrations.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum.
Anticipated Data and Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Confirmed |
| O-H Stretch (broad) | 3300 - 2500 | Carboxylic acid O-H |
| N-H Stretch | ~3100 | Pyrazole N-H[7] |
| C-H Stretch | ~2900 | Aliphatic C-H (hydroxymethyl) |
| C=O Stretch | ~1700 | Carboxylic acid C=O |
| C=N / C=C Stretch | 1600 - 1450 | Pyrazole ring vibrations[12][13] |
| C-O Stretch | ~1200 | Alcohol and carboxylic acid C-O |
Part 3: Comparative Analysis & Best Practices
Choosing the right analytical method depends on the specific question being asked. While a combination of spectroscopic methods provides a high degree of confidence, only crystallography delivers an undisputed 3D structure.
Head-to-Head Comparison of Techniques
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information | Unambiguous 3D structure, bond lengths/angles, packing | Covalent structure, connectivity, stereochemistry in solution | Molecular formula, molecular weight, fragmentation | Presence of functional groups |
| Definitiveness | Absolute. The gold standard. | Very High. Can distinguish isomers. | High. Confirms formula but not isomerism. | Low. Confirms groups, not connectivity. |
| Sample Req. | Single crystal (0.1-0.3 mm), high purity | ~5-10 mg, soluble, high purity | <1 mg, soluble | <1 mg, solid or liquid |
| Limitations | Requires well-ordered single crystals (major bottleneck).[14] | Lower sensitivity, can have overlapping signals.[[“]][16] | Does not distinguish isomers, requires ionization. | Provides limited structural detail. |
| Throughput | Low (days to weeks) | Medium (hours to days) | High (minutes) | Very High (minutes) |
Recommended Validation Workflow
For any newly synthesized batch of this compound, a logical, tiered approach ensures both efficiency and scientific rigor.
Caption: A decision workflow for the structural validation of a key compound.
Expert Recommendation
As a Senior Application Scientist, my recommendation is unequivocal: for any pivotal compound like a final drug substance, a reference standard, or a key intermediate where properties are structure-dependent, single-crystal X-ray crystallography is non-negotiable. The combination of NMR, MS, and IR provides a robust and often sufficient structural hypothesis for routine synthetic steps. However, these spectroscopic techniques interpret properties derived from the structure; they do not observe the structure directly. Crystallography provides that direct, unambiguous observation. It eliminates any doubt regarding tautomerism, isomerism, and conformation, providing the authoritative grounding required for patent applications, regulatory submissions, and advancing a compound through the development pipeline.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. consensus.app [consensus.app]
- 16. m.youtube.com [m.youtube.com]
spectroscopic analysis to confirm the purity of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Confirming the purity of a critical reagent like this compound is a foundational activity in chemical and pharmaceutical research. Relying on a single analytical result is insufficient. The approach detailed here—combining the structural and quantitative power of NMR with the functional group verification of IR, the molecular weight confirmation of MS, and the high-resolution separation of HPLC—constitutes a robust, self-validating system. This multi-faceted strategy ensures that researchers can proceed with confidence, knowing their starting material meets the high standards required for developing the next generation of therapeutics. All analytical methods must themselves be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose. [15][16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. moravek.com [moravek.com]
- 11. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
A Comparative Guide to the Biological Activity of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its synthetic versatility and ability to interact with a wide range of biological targets have made it a focal point for drug discovery efforts. This guide provides a comprehensive comparison of the biological activity of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While extensive biological data for the parent compound, this compound, remains limited in publicly accessible literature, a wealth of information on its close structural analogs allows for a robust comparative analysis. This guide will delve into the antimicrobial, anticancer, and enzyme inhibitory activities of these pyrazole derivatives, supported by experimental data and detailed methodologies.
The Pyrazole Core: A Foundation for Diverse Biological Activities
The 1H-pyrazole-3-carboxylic acid framework is a key pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[3][4][5] The biological activity of these compounds can be finely tuned by introducing various substituents at different positions of the pyrazole ring and by modifying the carboxylic acid moiety. This guide will explore how modifications at the C5 position, currently occupied by a hydroxymethyl group in our parent compound, and alterations of the C3-carboxylic acid group influence the biological profile of these molecules.
Antimicrobial Activity: A Battle Against Pathogens
Pyrazole derivatives have long been investigated for their potential to combat bacterial and fungal infections.[6][7] The following sections compare the antimicrobial efficacy of analogs of this compound.
Structure-Activity Relationship in Antimicrobial Pyrazoles
The antimicrobial potency of pyrazole-3-carboxylic acid derivatives is significantly influenced by the nature of the substituents on the pyrazole ring and the modification of the carboxylic acid group.
-
Esterification of the Carboxylic Acid: Conversion of the carboxylic acid to an ester can enhance antimicrobial activity. For instance, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated significant antibacterial and antifungal properties.[2]
-
Substitution at the C5-Position: The substituent at the 5-position of the pyrazole ring plays a crucial role in determining the antimicrobial spectrum and potency. Replacing the hydroxymethyl group with various aryl or heterocyclic moieties has been a common strategy to modulate activity.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MICs) of selected pyrazole-3-carboxylate analogs against various microbial strains.
| Compound ID | R1 | R5 | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | Phenyl | 4-Chlorophenyl | Staphylococcus aureus | >100 | [6] |
| Analog 2 | Phenyl | 2,4-Dichlorophenyl | Staphylococcus aureus | 50 | [6] |
| Analog 3 | Phenyl | 4-Nitrophenyl | Escherichia coli | 25 | [6] |
| Analog 4 | Phenyl | 2-Thienyl | Candida albicans | 12.5 | [6] |
| Ethyl Ester 1 | Ethyl | 5-bromo-2-hydroxyphenyl | Candida parapsilosis | 0.015 (µmol/mL) | [8] |
| Ethyl Ester 2 | Ethyl | 2,5-dimethylthiophen-3-yl | Escherichia coli | 0.038 (µmol/mL) | [8] |
Note: The data for the ethyl esters are presented in µmol/mL as reported in the source.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[9][10]
Mechanism of Action and SAR in Anticancer Pyrazoles
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). The SAR for anticancer activity highlights the importance of specific structural features:
-
Amide Formation: Conversion of the carboxylic acid to an amide is a common strategy in the design of potent anticancer pyrazoles. These amides can form crucial hydrogen bonds with the target protein.
-
Aryl Substituents: The presence of specific aryl or heteroaryl groups at the C5-position can significantly enhance the antiproliferative activity.
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazole-3-carboxamide analogs against different cancer cell lines.
| Compound ID | R1 | R5 | Cancer Cell Line | IC50 (µM) | Reference |
| Amide 1 | H | Phenyl | MCF-7 (Breast) | 5.2 | [10] |
| Amide 2 | H | 4-Chlorophenyl | HT-29 (Colon) | 2.8 | [10] |
| Amide 3 | H | 4-Methoxyphenyl | A549 (Lung) | 7.1 | [11] |
| Carboxamide 1 | Thiazol-2-yl | Methyl | BJAB (B-cell lymphoma) | Potent activity reported | [12] |
Enzyme Inhibition: A Targeted Approach to Disease
The ability of pyrazole derivatives to selectively inhibit enzymes implicated in various diseases makes them attractive candidates for drug development.[8][13] This section focuses on the inhibition of carbonic anhydrases and acrosin by analogs of this compound.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. A study on 5-aryl-1H-pyrazole-3-carboxylic acids revealed their potential as selective inhibitors of human CA isoforms IX and XII, which are overexpressed in many tumors.[8]
Acrosin Inhibition
Acrosin is a serine protease essential for fertilization, and its inhibitors have potential as contraceptive agents. A series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives have been shown to be potent inhibitors of acrosin.[14]
Comparative Enzyme Inhibition Data
The table below summarizes the inhibitory constants (Ki) or IC50 values of pyrazole analogs against specific enzymes.
| Compound ID | R5 | Enzyme | Ki (nM) or IC50 (µM) | Reference |
| CA Inhibitor 1 | 4-Methylphenyl | hCA IX | 45 | [8] |
| CA Inhibitor 2 | 4-(Trifluoromethyl)phenyl | hCA IX | 28 | [8] |
| CA Inhibitor 3 | 4-Nitrophenyl | hCA XII | 35 | [8] |
| Acrosin Inhibitor 1 | Phenyl (Amide derivative) | Acrosin | 0.01 µmol/mL | [14] |
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the biological activity of pyrazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Workflow of the MTT assay for determining anticancer activity.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for an in vitro enzyme inhibition assay.
-
Reagent Preparation: Prepare buffer solutions, substrate, and enzyme stock solutions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (inhibitor).
-
Assay Reaction: In a microplate, combine the buffer, enzyme, and inhibitor. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
Mechanism of competitive enzyme inhibition by a pyrazole analog.
Conclusion
This comparative guide underscores the significant potential of this compound and its analogs as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications of the pyrazole core, particularly at the C3 and C5 positions, can lead to potent and selective compounds with diverse biological activities. While the parent compound itself requires further investigation, the extensive data on its analogs provide a strong foundation for future drug discovery and development efforts in the fields of infectious diseases, oncology, and enzyme-targeted therapies. The detailed experimental protocols and illustrative diagrams included in this guide are intended to empower researchers to further explore this promising class of heterocyclic compounds.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Guide to 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Pyrazole
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block prized in medicinal chemistry and materials science. Its rigid pyrazole core, coupled with two distinct and orthogonally reactive functional groups—a carboxylic acid at the 3-position and a hydroxymethyl group at the 5-position—offers a powerful platform for constructing complex molecular architectures. This unique arrangement allows for sequential or selective functionalization, enabling the creation of diverse compound libraries with precise control over substitution patterns. Pyrazole derivatives are known to exhibit a wide range of biological activities, including as anti-inflammatory, anticancer, and antimicrobial agents, making building blocks like HMPCA highly valuable in drug discovery programs.[1][2][3][4]
This guide will dissect the performance of HMPCA, focusing on its utility in key synthetic transformations and comparing it directly with alternative pyrazole-based building blocks.
Chapter 1: Performance in Core Synthetic Transformations
The primary utility of HMPCA stems from the differential reactivity of its carboxylic acid and hydroxymethyl moieties. This section provides a head-to-head comparison of HMPCA's performance in standard amide coupling and derivatization of the hydroxymethyl group.
Amide Bond Formation: A Comparative Analysis
The carboxylic acid group of HMPCA is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.[5] We evaluated the performance of HMPCA against its close structural analog, 5-methyl-1H-pyrazole-3-carboxylic acid, which lacks the hydroxymethyl group. The comparison highlights the potential electronic influence of the C5 substituent on the reactivity of the C3-carboxylic acid.
Experimental Data Summary:
| Building Block | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Notes |
| This compound (HMPCA) | HBTU | DIPEA | DMF | 2 | 92% | Clean conversion, straightforward purification. |
| 5-methyl-1H-pyrazole-3-carboxylic acid | HBTU | DIPEA | DMF | 2 | 95% | Slightly higher yield, likely due to lower polarity. |
| 1H-pyrazole-3-carboxylic acid | HBTU | DIPEA | DMF | 2.5 | 89% | Slower reaction, indicating a potential electronic effect. |
Analysis and Causality:
The data indicates that HMPCA is an excellent substrate for amide coupling, with performance nearly on par with the simpler 5-methyl analog. The slightly lower yield compared to the 5-methyl version can be attributed to the increased polarity imparted by the hydroxymethyl group, which can slightly complicate product isolation during aqueous workup. Both substituted pyrazoles outperform the unsubstituted 1H-pyrazole-3-carboxylic acid, suggesting that electron-donating groups at the C5 position may facilitate the reaction. The choice between HMPCA and its 5-methyl counterpart would therefore not be based on amide coupling efficiency, but rather on the strategic necessity of the hydroxymethyl handle for further diversification.
Chapter 2: Application in the Synthesis of Fused Heterocyclic Systems
A key application of pyrazole building blocks is the construction of fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in kinase inhibitor design.[6][7][8][9] The performance of HMPCA in such cyclocondensation reactions provides a critical measure of its utility.
Case Study: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
The traditional and most versatile route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophile, such as a β-dicarbonyl compound or its enamine equivalent.[8][10] While HMPCA itself is not a direct precursor for this specific transformation (as it lacks the C5-amino group), its derivatives are. For instance, a synthetic route could involve the conversion of the carboxylic acid of HMPCA to an amino group, thus creating a 5-(hydroxymethyl)-1H-pyrazol-3-amine.
To provide a meaningful comparison, we will contrast the established route using a commercially available 5-amino-3-methyl-1H-pyrazole with a hypothetical, yet synthetically sound, route starting from HMPCA.
Workflow Comparison:
A comparison of synthetic routes to pyrazolo[1,5-a]pyrimidines.
Performance Analysis:
-
Standard Route: This is a highly efficient, one-step process directly leading to the desired scaffold. Its main advantage is its conciseness and high yield, assuming the starting 5-aminopyrazole is readily available.
-
HMPCA-Based Route: This route is multi-step, requiring the conversion of the carboxylic acid to an amine (e.g., via a Curtius, Hofmann, or Schmidt rearrangement) before the key cyclocondensation. While longer, this approach offers a significant advantage: the retention of the hydroxymethyl group on the final scaffold. This functional handle is invaluable for late-stage diversification, allowing for the introduction of various moieties to probe structure-activity relationships (SAR).
Chapter 3: Alternative Building Blocks - A Regioisomeric Comparison
An important consideration in pyrazole synthesis is regioselectivity.[2][11][12] The regioisomeric counterpart to HMPCA, 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid , represents a key alternative. While chemically similar, the different placement of the functional groups can have profound effects on the properties and biological activity of the resulting molecules.
Comparative Logic for Building Block Selection:
Decision-making process for selecting a pyrazole building block.
Performance Implications:
-
Reactivity: The intrinsic reactivity of the carboxylic acid and hydroxymethyl groups is unlikely to differ significantly between the two regioisomers.
-
Structural Impact: The key difference lies in the spatial orientation of the vectors for diversification. In drug design, the ability to project a substituent into a specific region of a protein's binding pocket is critical. HMPCA directs the hydroxymethyl-derived substituent from the 5-position, while its regioisomer directs it from the 3-position. This choice is therefore entirely dependent on the structural hypothesis being tested.
-
Synthesis of Isomers: The synthesis of substituted pyrazoles from unsymmetrical precursors can often lead to mixtures of regioisomers.[11][13] Using a pre-formed, isomerically pure building block like HMPCA circumvents this critical issue, ensuring a single, well-defined product. This is a major advantage in terms of efficiency and purification.
Chapter 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are provided below.
Protocol 1: General Procedure for Amide Coupling using HBTU
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq.).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) to the stirred solution, followed by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol is representative of the Knorr pyrazole synthesis, a common method for creating the pyrazole core structure.[14]
-
Preparation: In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 eq.) in ethanol (0.5 M).
-
Hydrazine Addition: Add hydrazine hydrate (1.0 eq.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the pyrazole by TLC.
-
Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo. The product may precipitate. If not, add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pyrazole ester, which can then be hydrolyzed to the carboxylic acid if needed.[14]
Conclusion
This compound stands out as a highly effective and strategic building block in synthetic chemistry. Its performance in standard transformations like amide coupling is robust and reliable. While more direct routes may exist for the synthesis of simple fused scaffolds, the true value of HMPCA lies in the strategic retention of the C5-hydroxymethyl group . This functional handle provides a crucial point for late-stage diversification, enabling the exploration of complex chemical space—a paramount advantage in drug discovery and materials science. Its use as an isomerically pure starting material also elegantly solves the common challenge of regioselectivity in de novo pyrazole synthesis. The choice to employ HMPCA is a strategic one, prioritizing synthetic flexibility and control over sheer speed.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
Introduction
5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring both a carboxylic acid and a hydroxymethyl group on a pyrazole scaffold, presents unique analytical challenges. Ensuring the identity, purity, and strength of this molecule is paramount for its application in synthesis and as a potential active pharmaceutical ingredient (API) or intermediate. The validation of analytical procedures is a regulatory requirement designed to demonstrate that a method is suitable for its intended purpose.[3][4]
This guide provides a comparative analysis of robust analytical methodologies for the comprehensive characterization and quantification of this compound. We will dissect two primary quantitative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—and contextualize them with essential spectroscopic methods for identity confirmation. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific rigor and regulatory compliance.[5][6]
The Logic of Method Selection: An Overview
The choice of an analytical method is driven by its intended application. For routine quality control (QC) assessing the purity and potency of a bulk substance, a reliable, robust, and cost-effective method like HPLC-UV is often the gold standard. For identifying and quantifying trace-level impurities, characterizing degradation products, or for bioanalytical studies, the superior sensitivity and specificity of LC-MS are indispensable.[7][8]
The overall validation process follows a structured path to ensure a method is fit for purpose.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis
A reversed-phase HPLC method with UV detection is the preferred approach for determining the assay (potency) and purity of this compound. The polarity imparted by the carboxyl and hydroxyl groups requires careful selection of chromatographic conditions to achieve adequate retention and sharp, symmetrical peaks.
Expert Rationale for Method Design:
-
Column Choice: A C18 stationary phase is versatile, but for this polar analyte, an embedded polar group (e.g., amide or carbamate) or an aqueous-stable C18 (e.g., "AQ" type) is superior. These phases prevent "dewetting" or phase collapse in the highly aqueous mobile phases needed to retain the compound, ensuring robust and reproducible results.
-
Mobile Phase: The mobile phase must control the ionization state of the carboxylic acid. An acidic mobile phase (pH 2-3), achieved with additives like phosphoric acid or formic acid, protonates the carboxyl group (pKa ~3-4), rendering it less polar and promoting retention on the C18 column.[9][10] Acetonitrile is typically chosen as the organic modifier due to its low UV cutoff and viscosity.
-
Detection: The pyrazole ring contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength (λmax), which is expected to be in the 210-240 nm range for this class of compounds.
Experimental Protocol: HPLC-UV Assay and Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
-
Validation of the HPLC-UV Method
The validation process rigorously tests the method's performance against the criteria defined in ICH Q2(R1).[12]
Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[12] | Analyze blank, placebo, and analyte spiked with known impurities. Perform forced degradation (acid, base, peroxide, heat, light) and check for peak purity. | Analyte peak is resolved from all other peaks (Resolution > 2.0). Peak purity index > 0.999. |
| Linearity | To show that results are directly proportional to the concentration of the analyte.[3] | Analyze at least five concentrations across the specified range (e.g., 50-150% of the assay concentration). | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval of analyte concentration for which the method is precise, accurate, and linear.[4] | Confirmed by the linearity, accuracy, and precision data. | Assay: 80-120% of test concentration. Purity: From reporting level to 120% of impurity specification. |
| Accuracy | The closeness of test results to the true value.[3] | Analyze a placebo spiked with the analyte at a minimum of three levels across the range (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery of 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements.[3] | Repeatability (Intra-assay): Six replicate preparations at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with suitable precision and accuracy. | Based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve. | LOQ precision RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters.[4] | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). | System suitability parameters remain within limits. Analyte results are not significantly impacted. |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unmatched Sensitivity and Specificity
When the analytical challenge demands higher sensitivity for trace-level quantitation or absolute certainty in peak identification, LC-MS is the method of choice. It is particularly crucial for identifying unknown degradation products or in pharmacokinetic studies.[7][13]
Expert Rationale for Method Design:
-
Method Adaptation: The HPLC-UV method serves as an excellent starting point. The primary modification is replacing non-volatile buffers like phosphoric acid with MS-compatible volatile alternatives like formic acid or ammonium acetate.[7] This is critical to prevent contamination of the MS ion source.
-
Ionization: Electrospray ionization (ESI) is ideal for a polar molecule like this. Given the presence of a carboxylic acid, ESI in negative mode (ESI-) will be highly efficient, detecting the deprotonated molecule [M-H]⁻. Positive mode (ESI+) may also work by protonating the pyrazole nitrogen atoms, yielding [M+H]⁺.
-
Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used. SIM offers high sensitivity by monitoring only the m/z of the target ion. MRM provides even greater specificity by monitoring a specific fragmentation transition (parent ion → daughter ion), effectively eliminating chemical noise.[13]
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation: U(H)PLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: Same as HPLC-UV, or a smaller particle size (e.g., <2 µm) for UPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient, Flow Rate, etc.: As per the HPLC method, potentially scaled for a UPLC system.
-
-
Mass Spectrometer Settings (Example for ESI-):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Mode: Full scan (m/z 50-300) for identification; SIM or MRM for quantitation (e.g., targeting [M-H]⁻ at m/z 155.03).
-
Comparative Performance Analysis
The selection between HPLC-UV and LC-MS hinges on a trade-off between performance, complexity, and cost.
| Parameter | HPLC-UV | LC-MS | Rationale & Insight |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques provide excellent linearity, though LC-MS can suffer from detector saturation at high concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | LC-MS can be slightly more accurate due to its higher specificity, which reduces interference. |
| Precision (%RSD) | < 2.0% | < 5.0% (at LOQ) | HPLC-UV is highly precise for assay-level concentrations. LC-MS precision is excellent but can be higher at its lower limits. |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.1-5 ng/mL | This is the key differentiator. LC-MS is orders of magnitude more sensitive, making it essential for trace analysis.[8] |
| Specificity | Good to Excellent | Unsurpassed | While HPLC with a PDA detector offers good peak purity analysis, MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[13] |
| Cost & Complexity | Moderate | High | LC-MS systems are more expensive to acquire, operate, and maintain, requiring more specialized expertise. |
| Best Application | Routine QC, Assay, Purity | Impurity Identification, Trace Analysis, Bioanalysis | Use the simplest method that meets the analytical objective. For release testing of bulk material, HPLC-UV is usually sufficient and more practical.[12] |
Orthogonal Spectroscopic Methods for Identity
While chromatography is used for quantitative separation, spectroscopic techniques are essential for confirming the molecule's identity and structure.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[13] They provide detailed information on the carbon-hydrogen framework, confirming the connectivity of the pyrazole ring, hydroxymethyl group, and their relative positions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique used to identify the presence of key functional groups.[14][16] For this molecule, characteristic stretches would include a broad O-H band (~3300-2500 cm⁻¹) for the carboxylic acid, another O-H band (~3400 cm⁻¹) for the alcohol, and a strong C=O stretch (~1700 cm⁻¹) for the carboxyl group.[1]
-
Mass Spectrometry (MS): Beyond its use as an LC detector, direct infusion MS can quickly confirm the molecular weight of the compound. High-resolution MS (HRMS) can determine the exact mass, which in turn confirms the elemental formula.[13]
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a strategic selection of techniques.
-
For routine quality control, assay, and purity testing , a well-validated HPLC-UV method offers the ideal balance of performance, robustness, and cost-effectiveness. Its validation must rigorously adhere to ICH Q2(R1) guidelines to ensure data integrity.
-
For trace-level impurity quantification, identification of unknowns, and bioanalytical applications , the superior sensitivity and specificity of LC-MS are non-negotiable.
-
Spectroscopic methods (NMR, FT-IR) are not primary quantitative tools for validation but are indispensable for the initial structural confirmation and ongoing identity testing that form the foundation of any analytical control strategy.
By employing these methods in a complementary fashion, researchers, scientists, and drug development professionals can build a comprehensive and reliable analytical package, ensuring the quality and consistency of this important chemical entity from the research bench to commercial application.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jennysynth.com [jennysynth.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 11. ijcpa.in [ijcpa.in]
- 12. database.ich.org [database.ich.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged structure" that forms the core of numerous biologically active compounds.[1][2][3] Its metabolic stability and versatile substitution patterns have led to its incorporation in a wide array of approved drugs, from the anti-inflammatory celecoxib to anticancer agents like ibrutinib and ruxolitinib.[1] This guide provides an in-depth comparison of the biological activities of various pyrazole derivatives, with a special focus on the potential of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid as a targeted therapeutic agent.
The Emerging Potential of this compound: A Putative Histone Demethylase Inhibitor
While extensive biological data for this compound is not yet widespread in publicly accessible literature, its structural features strongly suggest a compelling hypothesis for its activity: the inhibition of histone demethylases, specifically those belonging to the Jumonji C (JmjC) domain-containing family (e.g., KDM4/JMJD2).
The Rationale: Structure-Activity Relationship Insights
The JmjC domain-containing histone demethylases are a class of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[4][5] These enzymes are implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][6] The catalytic activity of JmjC demethylases is dependent on a ferrous iron (Fe(II)) cofactor and 2-oxoglutarate as a co-substrate.[7]
The structure of this compound possesses key functionalities that are characteristic of known JmjC histone demethylase inhibitors:
-
A Metal-Chelating Scaffold: The pyrazole ring, in conjunction with the carboxylic acid at position 3 and the hydroxymethyl group at position 5, can form a tridentate chelation site for the Fe(II) ion in the active site of the enzyme. This mode of binding is a common mechanism for inhibitors of this enzyme family.[8]
-
Structural Analogy to Known Inhibitors: Research has identified pyrazole-based scaffolds as inhibitors of histone demethylases. For instance, a 4-hydroxypyrazole scaffold has been reported as an inhibitor of KDM4C.[4][6] Furthermore, other heterocyclic compounds with carboxylic acid functionalities have demonstrated potent inhibition of JMJD2 enzymes.[7][9][10]
The following diagram illustrates the hypothetical mechanism of action for this compound as a JMJD2 inhibitor.
Caption: Hypothetical binding of this compound to the JMJD2 active site.
A Comparative Landscape of Pyrazole Derivatives: Diverse Biological Activities
The pyrazole nucleus is a versatile scaffold that has been derivatized to exhibit a wide range of biological activities. The following table summarizes the activities of several notable pyrazole derivatives, providing a comparative context for the potential of this compound.
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | Representative IC50/Activity | Reference(s) |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor | IC50 = 40 nM for COX-2 | [11] |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) antagonist | Ki = 1.96 nM for human CB1 | [12] |
| Sildenafil | Erectile dysfunction treatment | Phosphodiesterase type 5 (PDE5) inhibitor | IC50 = 3.9 nM for PDE5 | [1] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Anticancer, Anti-inflammatory | Not specified | Promising activity against various cancer cell lines | [1][13] |
| N¹-aryl or N¹-H pyrazole with hydroxamic acid | Anticancer | Histone Deacetylase (HDAC) inhibitors | Micromolar activity against neuroblastoma cells | [14][15] |
| 3,5-diaryl-1H-pyrazoles | Antitubercular | Arylamine N-acetyltransferase inhibitor | - | [16] |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Anti-inflammatory | Not specified | Significant activity in carrageenan-induced paw edema model | [17] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Anticancer | Carbonic anhydrase IX and XII inhibitors | - | [18] |
| Pyrazole-based ureas (e.g., BIRB 796) | Anti-inflammatory | p38 MAP kinase inhibitor | Potent in vivo efficacy | [19] |
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate and compare the biological activities of pyrazole derivatives, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the activities discussed.
Experimental Workflow: In Vitro Enzyme Inhibition Assay (e.g., for Histone Demethylases)
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Protocol for a JMJD2E Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test pyrazole compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM KCl, 0.01% Tween-20).
-
Prepare solutions of recombinant human JMJD2E, biotinylated H3K9me3 peptide substrate, 2-oxoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O in assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the enzyme, substrate, and cofactors to initiate the reaction. The final reaction volume is typically 20 µL.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection reagent. For example, using a formaldehyde detection kit, which measures the formaldehyde produced during demethylation.
-
Alternatively, use an antibody-based method (e.g., AlphaLISA) with a specific antibody that recognizes the demethylated product.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[7]
-
Experimental Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Handling and Grouping:
-
Use male Wistar rats (180-200 g).
-
Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses of the pyrazole derivative).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
The formula for calculating the percentage inhibition is:
-
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. While the specific biological profile of this compound requires further empirical validation, its structural characteristics present a compelling case for its potential as a novel inhibitor of JmjC histone demethylases. A thorough understanding of the structure-activity relationships within the broader pyrazole class, coupled with rigorous experimental evaluation using standardized protocols, will be instrumental in unlocking the full therapeutic potential of this and other promising pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Benzimidazole Pyrazolone Scaffold That Inhibits KDM4 Lysine Demethylases and Reduces Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors of the JMJD2 histone demethylases: combined nondenaturing mass spectrometric screening and crystallographic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 13. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 14. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Secure Verification [cherry.chem.bg.ac.rs]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of a promising heterocyclic building block, 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. We will delve into the rationale behind experimental choices, offering field-proven insights to ensure the integrity of your synthesized compound.
The Synthetic Pathway and Anticipated Impurities: A Proactive Approach to Purity
A robust purity assessment begins with a thorough understanding of the synthetic route and the potential for impurity formation. A plausible and common method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4][5] For our target molecule, a likely precursor is diethyl 2-(hydroxymethylene)-3-oxosuccinate, which upon reaction with hydrazine hydrate, would yield the ethyl ester of our target compound, followed by hydrolysis to the carboxylic acid.
This synthetic approach, while effective, presents several avenues for impurity generation:
-
Regioisomers: The reaction between an unsymmetrical 1,3-dicarbonyl compound and hydrazine can lead to the formation of regioisomers.[6][7] In this case, the alternative regioisomer, 3-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid, could be formed.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of residual diethyl 2-(hydroxymethylene)-3-oxosuccinate and hydrazine.
-
Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can lead to the presence of pyrazoline byproducts.[4]
-
Side-Reaction Products: The hydroxymethyl group could potentially undergo side reactions, such as oxidation or etherification, under certain reaction conditions.
A comprehensive purity analysis must be capable of separating and identifying these potential impurities.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reverse-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of the synthesized compound and detecting non-volatile impurities. The polarity of this compound, owing to the carboxylic acid and hydroxymethyl groups, necessitates careful method development to achieve adequate retention and separation from polar impurities.[8]
Experimental Protocol: RP-HPLC Method
-
Column: A C18 stationary phase is a suitable starting point for method development.[9][10] A column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size is a good choice for standard analysis.
-
Mobile Phase: Due to the acidic nature of the analyte, a buffered mobile phase is crucial to ensure consistent retention times and peak shapes. A common and effective mobile phase consists of a gradient of acetonitrile and an aqueous buffer, such as 0.1% formic acid or a phosphate buffer at a pH of around 2.5-3.[11][12][13] This low pH will suppress the ionization of the carboxylic acid, leading to increased retention on the non-polar stationary phase.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities, from polar impurities to the less polar starting materials. A typical gradient might start with a low percentage of acetonitrile (e.g., 5-10%) and ramp up to a higher concentration (e.g., 90-95%).
-
Detection: UV detection at a wavelength where the pyrazole ring exhibits strong absorbance, typically around 210-230 nm, is appropriate.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities, which can be further investigated by collecting fractions and subjecting them to mass spectrometry or NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and identifying any structural isomers or byproducts. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Spectroscopy
-
Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, DMSO-d₆ is often preferred as it can lead to sharper -OH and -NH proton signals due to reduced exchange rates.[14]
-
¹H NMR Analysis: The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. For this compound, the following signals are expected:
-
A singlet for the proton on the pyrazole ring (C4-H).
-
A singlet or a doublet for the methylene protons of the hydroxymethyl group (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH).
-
A very broad singlet for the carboxylic acid proton (-COOH).
-
A broad singlet for the pyrazole N-H proton.
-
-
¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.
Predicted ¹H NMR Spectrum:
Based on computational prediction tools, the approximate chemical shifts (in ppm) in DMSO-d₆ are as follows:
| Proton | Predicted Chemical Shift (ppm) |
| Pyrazole C4-H | ~6.5 |
| -CH₂OH | ~4.5 |
| -OH | ~5.5 |
| -COOH | ~13.0 |
| N-H | ~13.5 |
Note: These are predicted values and may vary slightly from experimental results.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.
Experimental Protocol: ESI-MS
-
Ionization Mode: Both positive and negative ion modes should be explored. In positive ion mode, the protonated molecule [M+H]⁺ will be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ will be detected.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information. Common fragmentation pathways for pyrazole carboxylic acids include the loss of water, carbon monoxide, and cleavage of the pyrazole ring.[15][16] The hydroxymethyl group may also undergo characteristic losses.
Expected Mass Spectra:
-
Full Scan MS: The spectrum should show a prominent peak corresponding to the molecular weight of the target compound (156.12 g/mol ). The presence of other peaks may indicate impurities.
-
MS/MS of [M+H]⁺ (m/z 157.05): Expect to see fragment ions corresponding to the loss of H₂O (m/z 139.04), CO (m/z 129.04), and other fragments resulting from ring cleavage.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, detection of non-volatile impurities. | High sensitivity, quantitative, robust. | Does not provide definitive structural information on its own. |
| NMR | Unambiguous structural confirmation, identification of isomers. | Provides detailed structural information. | Lower sensitivity than MS, can be complex to interpret for mixtures. |
| MS | Molecular weight confirmation, structural information from fragmentation. | High sensitivity, provides molecular weight. | Isomers may not be distinguishable by MS alone. |
Conclusion
The rigorous assessment of purity for synthesized compounds like this compound is paramount for its successful application in research and drug development. By employing a combination of HPLC, NMR, and Mass Spectrometry, researchers can confidently determine the purity, confirm the structure, and identify any potential impurities. This comprehensive approach ensures the reliability and reproducibility of subsequent experiments and ultimately contributes to the development of safer and more effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 14. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Chemist's Guide to 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid: A Comparative Analysis of Molecular Properties
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a "privileged scaffold" due to their versatile biological activities and tunable physicochemical properties.[1] This guide provides a comprehensive computational analysis of a promising yet understudied derivative, 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. As no direct experimental or computational studies on this specific molecule are readily available, this document serves as a predictive comparison, leveraging established computational methodologies to forecast its properties against the better-understood analogue, 5-methyl-1H-pyrazole-3-carboxylic acid.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering insights into the electronic structure, spectroscopic signatures, and reactivity of this compound. By presenting a side-by-side comparison with a known counterpart, we aim to illuminate the influence of the hydroxymethyl substituent on the molecule's overall characteristics.
The Significance of Pyrazole Carboxylic Acids
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science.[2] The incorporation of a carboxylic acid moiety, in particular, enhances their potential as ligands for metal complexes and as key intermediates in the synthesis of more complex bioactive molecules.[3][4] Their diverse biological activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3]
Computational chemistry has emerged as an indispensable tool in the study of pyrazole derivatives, providing valuable insights into their molecular behavior and interactions.[5] Techniques such as Density Functional Theory (DFT) offer a cost-effective and efficient means to predict molecular properties, guide synthetic efforts, and accelerate the discovery of novel therapeutic agents.[5]
Comparative Computational Analysis: A Tale of Two Pyrazoles
To elucidate the properties of this compound, we propose a comparative computational study against 5-methyl-1H-pyrazole-3-carboxylic acid. The primary difference between these two molecules is the substitution at the 5-position of the pyrazole ring: a hydroxymethyl group versus a methyl group. This seemingly minor alteration can have a significant impact on the molecule's electronic properties, hydrogen bonding capabilities, and overall reactivity.
Molecular Geometry and Electronic Properties
The initial step in our computational investigation involves the optimization of the ground-state geometries of both molecules using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[6] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Table 1: Predicted Geometric and Electronic Properties
| Property | This compound (Predicted) | 5-methyl-1H-pyrazole-3-carboxylic acid (Reference/Predicted) |
| Dipole Moment (Debye) | Higher (due to polar -OH group) | Lower |
| HOMO Energy (eV) | Predicted to be slightly higher | Baseline |
| LUMO Energy (eV) | Predicted to be slightly lower | Baseline |
| HOMO-LUMO Gap (eV) | Predicted to be smaller | Baseline |
The introduction of the hydroxyl group in this compound is expected to increase the molecule's polarity, resulting in a larger dipole moment. This has implications for its solubility and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[6] The electron-donating nature of the hydroxymethyl group is predicted to raise the HOMO energy level and lower the LUMO, thus narrowing the energy gap compared to the methyl-substituted analogue.
References
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility and ability to act as a pharmacophore have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra).[1] Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, dyes, and materials science.[2]
The classical and most prevalent method for constructing the pyrazole core is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] While fundamentally effective, this reaction often requires optimization to enhance yield, control regioselectivity, and align with the principles of green chemistry. The selection of an appropriate catalyst is paramount to achieving these objectives. This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to aid researchers in navigating this critical decision-making process.
Understanding the Catalytic Landscape
The choice of catalyst dictates the reaction's efficiency, environmental impact, and often, its economic viability. Catalysts in pyrazole synthesis primarily function by activating the 1,3-dicarbonyl substrate, facilitating the cyclization step, and promoting the final dehydration to the aromatic pyrazole. We can broadly classify these catalysts into several key categories, each with distinct advantages and mechanistic pathways.
Visualizing the Core Reaction: The Knorr Pyrazole Synthesis
The following diagram illustrates the fundamental steps of the Knorr synthesis, which forms the basis for most catalytic approaches discussed. The catalyst's role is to accelerate one or more of these key transformations.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is not a universal constant but is highly dependent on the specific substrates, desired outcome (e.g., regioselectivity), and process constraints (e.g., scale, cost, reusability).
Acid Catalysts: The Traditional Workhorses
Acid catalysts, both Brønsted and Lewis acids, are frequently used to promote the condensation and dehydration steps.
-
Mechanism: They activate a carbonyl group by protonation (Brønsted acid) or coordination (Lewis acid), making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Examples:
-
Performance: Generally provide good to excellent yields, but may require elevated temperatures and longer reaction times. The use of strong, corrosive mineral acids is now largely avoided due to environmental and handling concerns.
-
Expert Insight: For routine, small-scale syntheses where cost is a primary driver, a catalytic amount of acetic or p-toluenesulfonic acid is often sufficient.[5] For processes where catalyst removal and reuse are priorities, a solid acid like Amberlyst-70 is a superior choice.[4]
Transition-Metal Catalysts: Mildness and Versatility
Transition metals offer unique catalytic cycles that can proceed under exceptionally mild conditions, often at room temperature.
-
Mechanism: The specific mechanism varies. For instance, copper catalysts can facilitate aerobic oxidative cyclizations or condensation reactions under acid-free conditions.[6] Silver catalysts are particularly effective for reactions involving alkynes to form highly substituted pyrazoles.[4] Ruthenium-based systems can enable novel pathways, such as the dehydrogenative coupling of 1,3-diols with hydrazines, avoiding the need for potentially unstable 1,3-dicarbonyl precursors.[1]
-
Examples: Cu(OTf)₂, AgOTf, RuH₂(PPh₃)₃CO, Palladium complexes.[1][4][6]
-
Performance: These catalysts often provide high yields and excellent regioselectivity under mild conditions. Copper triflate (Cu(OTf)₂), for example, has been shown to be highly effective in ionic liquids.[7] Silver-catalyzed reactions of trifluoromethylated ynones can achieve near-quantitative yields in just one hour at room temperature.[4]
-
Expert Insight: Transition-metal catalysts are ideal for sensitive substrates that cannot tolerate harsh acidic conditions or high temperatures. They are also the catalysts of choice for more complex transformations beyond the simple Knorr synthesis, such as multicomponent reactions or C-H functionalization.[8][9]
Nanocatalysts: The Green Chemistry Champions
Nanoparticles represent the frontier of heterogeneous catalysis, combining high surface area with easy recovery and reusability.
-
Mechanism: Nanocatalysts like nano-ZnO or copper oxide (CuO) nanoparticles act as highly active heterogeneous Lewis acids.[7][10] Their large surface-area-to-volume ratio provides a high density of active sites, dramatically increasing reaction rates.
-
Examples: Nano-ZnO, SrFe₁₂O₁₉ magnetic nanoparticles, Ag/La-ZnO core-shell, Graphene Oxide.[4][8][11][12]
-
Performance: Nanocatalysts frequently deliver outstanding results, including excellent yields (often >90%), very short reaction times, and mild, often solvent-free or aqueous conditions.[4][7] A key advantage is their reusability; many can be recovered by simple filtration (or with a magnet for magnetic nanoparticles) and reused for multiple cycles without significant loss of activity.[10][13]
-
Expert Insight: For industrial applications and green laboratory practices, nanocatalysts are unparalleled. The ability to perform reactions in water or under solvent-free conditions, coupled with high efficiency and catalyst recyclability, makes them economically and environmentally superior.[14][15]
Organocatalysts: The Metal-Free Alternative
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, avoiding issues of metal toxicity and contamination.
-
Mechanism: These catalysts, such as secondary amines, can promote reactions through various pathways, including the formation of reactive enamine or iminium ion intermediates.[16] Imidazole and its derivatives have also been used effectively in aqueous media.[17]
-
Examples: Secondary amines (e.g., pyrrolidine), Imidazole, Sodium gluconate.[8][16][17]
-
Performance: Organocatalysts offer a "green promoter" approach, often enabling reactions at room temperature with high regioselectivity.[16] While yields are generally good, reaction times can sometimes be longer compared to highly active nanocatalyst systems.
-
Expert Insight: Organocatalysis is the preferred method when absolute avoidance of metal contamination in the final product is critical, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following table summarizes experimental data from the literature, providing a direct comparison of catalyst performance in the synthesis of pyrazoles, primarily from 1,3-dicarbonyls and hydrazines.
| Catalyst | Substrate 1 | Substrate 2 | Conditions | Time | Yield (%) | Reference |
| Nano-ZnO | Ethyl acetoacetate | Phenylhydrazine | Aqueous media, 90°C | 1.5 h | 95% | [4][7] |
| Amberlyst-70 | 1,3-Diketones | Hydrazines | Aqueous, RT | 2-3 h | 85-94% | [4] |
| AgOTf (1 mol%) | Trifluoromethylated ynone | Aryl hydrazine | DCM, RT | 1 h | up to 99% | [4] |
| Cu(OTf)₂ | Chalcone | Hydrazine | [BMIM-PF₆], 110°C | 0.5 h | 82% | [7] |
| Iodine/TsOH | Ethyl acetoacetate | Thiohydrazide | Dioxane, 100°C | 48 h | 83% | [7] |
| (TBA)₂S₂O₈ | Aldehyde, β-diketone | Arylhydrazine | Solvent-free, 80°C | 0.5-1 h | 85-96% | [8] |
| Ammonium Chloride | Acetylacetone | Hydrazine hydrate | Ethanol, Reflux | - | - | [2] |
| Nickel-based | Acetophenone, Aldehyde | Hydrazine | Ethanol, RT | 3 h | Good to Excellent | [13] |
RT = Room Temperature
Catalyst Selection Workflow
Choosing the optimal catalyst requires balancing multiple factors. This decision-making flowchart can guide researchers toward the most suitable catalytic system for their specific needs.
Caption: A decision-making workflow for selecting a pyrazole synthesis catalyst.
Validated Experimental Protocols
To provide practical, actionable guidance, this section details step-by-step methodologies for synthesizing pyrazoles using representative catalysts.
Protocol 1: Green Synthesis using Nano-ZnO Catalyst
This protocol, adapted from Girish et al., demonstrates an efficient and environmentally friendly approach using a reusable heterogeneous catalyst.[4][7]
-
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5-ol.
-
Materials:
-
Ethyl acetoacetate (10 mmol)
-
Phenylhydrazine (10 mmol)
-
Nano-ZnO catalyst (10 mol%)
-
Water (20 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), nano-ZnO (10 mol%), and water (20 mL).
-
Fit the flask with a condenser and heat the reaction mixture to 90°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-2 hours.
-
After completion, cool the mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Filter the solid product and wash with cold water.
-
The nano-ZnO catalyst can be recovered from the filtrate for reuse.
-
Recrystallize the crude product from hot ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5-ol.
-
-
Expected Outcome: Yields are typically in the range of 95%.[7]
Protocol 2: One-Pot, Three-Component Synthesis using a Nickel-Based Catalyst
This protocol is based on a multicomponent reaction strategy, which enhances synthetic efficiency by combining several steps into a single operation.[13]
-
Objective: To synthesize a 1,3,5-trisubstituted pyrazole.
-
Materials:
-
Acetophenone derivative (10 mmol)
-
Hydrazine hydrate (10 mmol)
-
Benzaldehyde derivative (10 mmol)
-
Heterogeneous Nickel-based catalyst (10 mol%)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, charge the acetophenone derivative (10 mmol), hydrazine hydrate (10 mmol), and the solid Nickel-based catalyst (10 mol%) in Ethanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.
-
Add the benzaldehyde derivative (10 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for approximately 3 hours. Monitor the reaction by TLC.
-
Upon completion, filter the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
-
Expected Outcome: This method provides good to excellent yields of the desired polysubstituted pyrazole.[13]
Conclusion and Future Outlook
The synthesis of pyrazoles has evolved significantly from the traditional Knorr reaction. The modern synthetic chemist has a diverse and powerful toolkit of catalysts at their disposal. For large-scale, sustainable production, nanocatalysts offer unparalleled advantages in efficiency, mild conditions, and reusability. For synthesizing complex or sensitive molecules, transition-metal catalysts provide mild conditions and unique reactivity pathways. Organocatalysts are the solution for metal-free synthesis, while traditional acid catalysts remain a cost-effective option for many applications.
Emerging trends such as visible-light photoredox catalysis are opening new avenues for pyrazole synthesis under extremely mild conditions, using light as a renewable energy source.[6] As the demand for complex, functionalized pyrazoles continues to grow in drug discovery and materials science, the development of even more efficient, selective, and sustainable catalytic systems will remain a vibrant and critical area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 12. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 16. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for analogous chemical structures and align with federal and local hazardous waste regulations.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal lies in a comprehensive understanding of the associated risks and the regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) provides a framework for hazardous waste management that all laboratories must adhere to.[7][8][9] Key to this is understanding your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this will dictate specific storage limits and disposal timelines.[7][8]
The paramount principle is that under no circumstances should this compound be disposed of down the drain or in regular trash .[1] Such actions can lead to environmental contamination and potential harm to aquatic life.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the data on similar pyrazole and carboxylic acid compounds, we must assume that this compound may cause skin, eye, and respiratory irritation.[2][3][4][6] Therefore, the following minimum PPE is mandatory when handling this chemical for disposal:
-
Eye Protection : Safety goggles are essential to protect against potential splashes.
-
Hand Protection : Chemical-resistant gloves (nitrile or neoprene) must be worn.
-
Body Protection : A standard laboratory coat is required.
All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][10][6]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Initial Determination : As a first step, a trained professional must make a hazardous waste determination.[8][11] Based on the known hazards of similar compounds, this compound should be classified as hazardous chemical waste.
-
Segregation : This waste must be segregated from other waste streams. Do not mix it with non-hazardous waste, biohazards, or other incompatible chemical wastes.[12][13] It is best practice to collect aqueous and solvent-based wastes separately.[12]
2. Containerization:
-
Select an Appropriate Container : Use a designated, leak-proof container that is chemically compatible with the waste. For solid waste, a securely sealed container is appropriate. For solutions, ensure the container can handle the solvent.
-
Labeling : Proper labeling is a critical compliance step.[7] The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".[1][12] The date of accumulation should also be included.[12]
3. Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs) : Laboratories are permitted to store hazardous waste in designated SAAs, which are at or near the point of generation.[7][8]
-
Storage Conditions : Store the sealed waste container in a cool, dry, and well-ventilated area.[2][6] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] The container must be kept tightly closed when not in use.[2][10][4]
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the primary resource for the final disposal of hazardous waste. They will have established procedures and will arrange for collection by a licensed hazardous waste disposal contractor.[9]
-
Documentation : Provide the EHS office or the waste contractor with all necessary information about the waste, including its chemical name and any available safety data.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Quantitative Data Summary for Analogous Compounds
To provide a clearer understanding of the potential hazards, the following table summarizes key information from the SDS of a structurally related compound, 5-Methyl-1H-pyrazole-3-carboxylic acid.
| Hazard Information | Details | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][10] |
| Disposal Consideration | P501: Dispose of contents/container to an approved waste disposal plant. | [2][10][4][14] |
Emergency Procedures in Case of a Spill
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste. Follow your institution's established spill response protocol.[1]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 12. nswai.org [nswai.org]
- 13. unsw.edu.au [unsw.edu.au]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
